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Karanal

Cat. No.: B1171237
CAS No.: 186309-28-4
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Description

Karanal is a useful research compound. Its molecular formula is C11H12N2. The purity is usually 95%.
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Properties

CAS No.

186309-28-4

Molecular Formula

C11H12N2

Origin of Product

United States

Foundational & Exploratory

Karanal: A Technical Guide to a Potent Fragrance Ingredient and Contact Allergen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karanal®, with the IUPAC name 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a synthetic fragrance ingredient known for its powerful and radiant dry, woody-ambery scent.[1][2] Developed in 1987, it has been utilized in a variety of consumer products, from fine fragrances to detergents.[1] However, recent regulatory scrutiny has brought its toxicological profile, particularly its potential for skin sensitization, to the forefront. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and a summary of its known toxicological data. Notably, there is a lack of publicly available information regarding any pharmacological properties or its involvement in specific biological signaling pathways beyond the immunological response associated with skin sensitization.

Chemical Structure and Physicochemical Properties

This compound is a complex acetal with the chemical formula C₁₇H₃₀O₂.[1] Its structure is the result of the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with a branched diol.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane
CAS Number117933-89-8[1]
Chemical FormulaC₁₇H₃₀O₂[1]
Molecular Weight266.42 g/mol [3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
AppearanceColorless liquid[1]
Density0.963 g/cm³[3]
Boiling Point300 °C (572 °F)[3]
Melting Point-50 °C (-58 °F)[3]
Flash Point104 °C (219.2 °F)[3]
Vapor Pressure0.00067 mmHg @ 25°C[3]
Refractive Index @ 20°C1.478 - 1.484[3]
log P6.5[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed protocol has been outlined in Chinese patent CN102432588B. The overall process can be summarized in three main stages.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate (I) - 2-methyl-2-sec-butyl-diethyl malonate

  • Add 0.33g - 0.66g of sodium metal to 25mL - 80mL of absolute dehydrated alcohol.

  • After the sodium metal has completely reacted, add 2.11g - 4.17g of diethyl 2-methylmalonate.

  • Stir and reflux the mixture for 30 - 50 minutes.

  • Add 2.49g - 4.95g of 2-bromobutane and continue to reflux at 80-90°C for 4-5 hours.

  • After the reaction, cool the mixture to room temperature and distill off the ethanol solvent.

  • Dilute the residue with 1-3 times its volume of water and extract three times with diethyl ether.

  • Combine the ether extracts and wash twice with distilled water and then with a saturated NaCl aqueous solution.

  • Dry the ether solution, filter, and remove the ether by distillation to obtain 2-methyl-2-sec-butyl-diethyl malonate.

Step 2: Synthesis of Intermediate (II) - 2-methyl-2-sec-butyl-1,3-propanediol The patent describes the synthesis of this intermediate, which is a necessary precursor for the final step.

Step 3: Synthesis of this compound

  • In a flask, combine 13.80g of 3,5-dimethyl-4-cyclohexene formaldehyde and 17.52g - 18.25g of 2-methyl-2-sec-butyl-1,3-propanediol in 40mL of xylene with stirring.

  • Add 0.2g - 0.3g of potassium bisulfate as a catalyst.

  • Heat the mixture to reflux in a water bath for 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 2-3g of anhydrous sodium sulfate and let it dry for 12 hours.

  • Filter the mixture and remove the xylene from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation under a nitrogen atmosphere at a pressure of -1200Pa, collecting the fraction at 118-119°C to yield the final product, this compound.

Synthesis_of_this compound cluster_step1 Step 1: Synthesis of Intermediate I cluster_step2 Step 2: Synthesis of Intermediate II cluster_step3 Step 3: Acetalization Diethyl_2_methylmalonate Diethyl 2-methylmalonate Intermediate_I 2-methyl-2-sec-butyl-diethyl malonate Diethyl_2_methylmalonate->Intermediate_I 2_Bromobutane 2-Bromobutane 2_Bromobutane->Intermediate_I Sodium_ethoxide Sodium ethoxide (from Sodium metal and ethanol) Sodium_ethoxide->Intermediate_I Intermediate_II 2-methyl-2-sec-butyl-1,3-propanediol Intermediate_I->Intermediate_II Reduction This compound This compound Intermediate_II->this compound 3_5_dimethyl_4_cyclohexene_formaldehyde 3,5-dimethyl-4-cyclohexene formaldehyde 3_5_dimethyl_4_cyclohexene_formaldehyde->this compound

Figure 1. Synthetic pathway of this compound.

Toxicological Profile

The primary toxicological concern associated with this compound is its potential for skin sensitization. This has led to regulatory action and its classification as a substance of very high concern.

Skin Sensitization

This compound has been identified as a skin sensitizer.[1] Due to this property, its use in cosmetic products has been restricted in the European Union.[4] The European Chemicals Agency (ECHA) has added this compound to the list of Substances of Very High Concern.[4] As a result of these regulatory pressures, the manufacturer Givaudan has been phasing out its use.[5]

Other Toxicological Data

Karanal_Regulatory_Concern This compound This compound Skin_Sensitization Skin Sensitization Potential This compound->Skin_Sensitization Identified Hazard ECHA_SVHC ECHA Substance of Very High Concern (SVHC) Listing Skin_Sensitization->ECHA_SVHC Leads to EU_Cosmetic_Regulation Restriction in EU Cosmetic Products ECHA_SVHC->EU_Cosmetic_Regulation Triggers Market_Withdrawal Phasing out by Manufacturer EU_Cosmetic_Regulation->Market_Withdrawal Influences

Figure 2. Logical flow of this compound's regulatory status.

Pharmacological Properties and Signaling Pathways

A thorough search of scientific literature and regulatory databases reveals a significant absence of information regarding any pharmacological properties of this compound. Its development and commercial use have been exclusively in the fragrance industry. There are no published studies investigating its potential as a therapeutic agent or its mechanism of action on any biological targets in a pharmacological context. Consequently, there is no information available on its involvement in specific signaling pathways, other than the general immunological cascade associated with contact dermatitis.

Conclusion

This compound is a well-characterized synthetic fragrance ingredient with a detailed known synthesis pathway and established physicochemical properties. Its primary biological effect of concern is skin sensitization, which has led to significant regulatory action and a move towards its discontinuation in consumer products. For the scientific and drug development community, this compound serves as a case study in the toxicological assessment of small molecules and the impact of regulatory science on industrial chemistry. There is currently no evidence to suggest that this compound possesses any beneficial pharmacological properties or has been investigated for such. Future research on this molecule, if any, would likely focus on understanding the mechanisms of its skin sensitization or on the development of safer, non-sensitizing fragrance alternatives.

References

An In-depth Technical Guide to Karanal (CAS 117933-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Abstract

Karanal, identified by CAS number 117933-89-8, is a synthetic fragrance ingredient prized for its potent, radiant, and dry woody-amber aroma.[1][2][3] Developed by Givaudan, this complex acetal has found widespread use in fine fragrances, personal care products, and household goods due to its exceptional tenacity and stability across a range of applications.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications, and safety information, presented in a format tailored for technical professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a complex molecular structure.[2][5] Its chemical name is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.[1] It is also known by the synonym Amber Dioxane.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₃₀O₂[1]
Molecular Weight 266.42 g/mol [6]
Density 0.959–0.965 g/cm³ @ 25°C[7]
Boiling Point 295–330°C[2][5]
Flash Point >93.33–166°C[5][7]
Vapor Pressure 0.000331–0.0009 hPa @ 25°C[2][8]
Refractive Index 1.478–1.484 @ 20°C[6]
Log P 5.2–6.5[6][9]
Solubility Insoluble in water; soluble in alcohol.

Synthesis

The synthesis of this compound is a multi-step process involving the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-(1-methylpropyl)-1,3-propanediol.[6][10] The diol itself can be produced through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde.[10] Another described synthesis route involves the reaction of Triplal and 2-Methyl-2-(1-methylpropyl)-1,3-propanediol in the presence of sulfuric acid as a solvent.[]

A simplified logical workflow for one of the synthesis routes is depicted below.

G Simplified this compound Synthesis Logic A 2,3-Dimethylbutanal C Aldol & Cannizzaro Reaction A->C B Formaldehyde B->C D 2-Methyl-2-(1-methylpropyl)-1,3-propanediol C->D F Acetalization D->F E 2,4-Dimethyl-3-cyclohexene carboxaldehyde E->F G This compound F->G

Caption: Logical workflow of this compound synthesis.

Olfactory Profile and Applications

This compound is characterized by a powerful, radiant, and dry woody-amber odor with a high tenacity, lasting for several months on a blotter.[1][2] Its scent profile makes it a versatile ingredient in a wide array of products.

Applications include:

  • Fine Fragrances: Particularly in men's fragrances for its woody notes, often blended with other synthetic woody aromachemicals like Iso E Super®.[2][6]

  • Personal Care: Shampoos and fabric conditioners benefit from its excellent substantivity on hair and fabric fibers.[2][3]

  • Household Products: It is stable and effective in soaps and detergents.[2][7]

The recommended usage level for this compound is typically from trace amounts up to 2%.[1][2]

Stability and Performance

This compound exhibits good stability in a variety of product bases across a wide pH range, from acidic to alkaline conditions.[1][9] However, its stability is noted to be moderate in antiperspirants and bleach.[6][9] A summary of its stability in different media is provided in Table 2.

Table 2: Stability of this compound in Various Bases

BasepHStability
Acid Cleaner2Good
Fabric Conditioner3Good
Antiperspirant3.5Moderate
Shampoo6Good
APC Cleaner9Good
Liquid Fabric Detergent9Good
Soap10Good
Powder Detergent10.5Good
Liquid Bleach11Moderate

Source: Givaudan[9]

Safety and Regulatory Information

The safety of this compound has been evaluated by various regulatory bodies. It is subject to usage level restrictions under the International Fragrance Association (IFRA) standards due to its potential for sensitization.[1] Safety Data Sheets (SDS) indicate that it may be harmful in contact with skin and is very toxic to aquatic life with long-lasting effects.[12] It is not classified as a Carcinogenic, Mutagenic, or Reprotoxic (CMR) substance.[1]

In some regions, there has been regulatory scrutiny. For instance, it has been noted that the placing on the market and use of this compound in the EU was to be prohibited from August 2023.[13] Additionally, it has been identified as a persistent, bioaccumulative, and toxic (PBT) substance in an evaluation by the Australian Industrial Chemicals Introduction Scheme.[14]

The general handling precautions for this compound are outlined in the workflow diagram below.

G This compound Handling Workflow Start Start Handling this compound Obtain_SDS Obtain & Review SDS Start->Obtain_SDS Wear_PPE Wear Protective Gear (Gloves, Eye Protection) Obtain_SDS->Wear_PPE Avoid_Contact Avoid Skin & Eye Contact Wear_PPE->Avoid_Contact Avoid_Release Prevent Environmental Release Wear_PPE->Avoid_Release Store_Properly Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Avoid_Contact->Store_Properly Avoid_Release->Store_Properly Spill_Response In Case of Spill: Collect Spillage Store_Properly->Spill_Response Disposal Dispose According to Local Regulations Spill_Response->Disposal End Handling Complete Disposal->End

Caption: General workflow for handling this compound safely.

Conclusion

This compound (CAS 117933-89-8) is a significant synthetic aroma chemical with a distinctive and powerful woody-amber character. Its high performance and stability have made it a valuable component in the fragrance industry. However, researchers and formulation professionals must remain aware of the evolving regulatory landscape and safety considerations associated with its use, particularly concerning its environmental impact and potential for skin sensitization.

References

Karanal®: A Technical Guide to a Modern Woody-Amber Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

[Date]: December 13, 2025

[Affiliation]: Google Research

Abstract

Karanal® is a powerful and radiant synthetic fragrance ingredient prized for its diffusive, dry, woody-amber character. Since its discovery in the late 1980s, it has become a key component in a wide array of fragrances, from fine perfumery to personal and home care products. This document provides a comprehensive technical overview of this compound®, including its history, physicochemical properties, synthesis, olfactory profile, and the methodologies used for its evaluation. It is intended for researchers, chemists, and fragrance development professionals.

Introduction and History

This compound®, a polycyclic acetal, emerged from the research laboratories of Quest International in 1987.[1][] The discovery is credited to Karen J. Rossiter, after whom the molecule was named.[1] Rossiter, an organic chemist, was involved in the discovery of new fragrance ingredients, and this compound® stands out as her most commercially successful creation.[1] Quest International was later acquired by Givaudan in 2007, which now manufactures and markets this compound®.[][3]

The development of this compound® was driven by the industry's demand for potent, long-lasting, and versatile amber notes. It was engineered for high tenacity and strong diffusion, performing particularly well as a backbone in ambery and woody accords.[] Its stability in various functional product bases, including those with challenging pH levels, has contributed to its widespread adoption.[][4]

However, it is important to note its recent regulatory status. European authorities have added this compound® to the list of substances of very high concern (SVHC), with deadlines for its inclusion in cosmetic products set for August 2023.[1][5] Consequently, Givaudan has been phasing out its supply.[1]

Physicochemical Properties

This compound® is a colorless liquid characterized by its high molecular weight and low volatility, which contribute to its remarkable substantivity and longevity.[1][][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound®

PropertyValueReference(s)
Chemical Name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane[]
CAS Number 117933-89-8[][6]
EINECS Number 413-720-9[6]
Molecular Formula C₁₇H₃₀O₂[][6]
Molecular Weight 266.42 g/mol [][6]
Appearance Colorless Liquid[][6]
Odor Type Dry, Woody, Amber[][7]
Boiling Point 300°C (572°F)[6]
Flash Point > 93.33°C (> 200°F)[7]
Vapor Pressure 0.0009 hPa @ 25°C[]
Density 0.959 - 0.965 g/cm³ @ 25°C[7]
Refractive Index 1.478 - 1.484 @ 20°C[6][7]
Log P (o/w) 5.2 - 6.5[][6]
Odor Threshold 2.75 ng/L air[6]

Synthesis of this compound®

The primary synthesis route for this compound® is the acid-catalyzed acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol.[1][][6] This reaction creates the characteristic 1,3-dioxane ring structure.

Synthesis_Pathway Aldehyde 2,4-Dimethyl-3-cyclohexene carboxaldehyde This compound This compound® Aldehyde->this compound Diol 2-Methyl-2-sec-butyl- 1,3-propanediol Diol->this compound Catalyst Acid Catalyst (e.g., H₂SO₄, KHSO₄) Catalyst->this compound Catalysis

Caption: General synthesis pathway for this compound® via acetalization.

A more detailed, multi-step synthesis has been described in patent literature, providing a complete route from more basic starting materials.[8] This process involves the synthesis of the key diol intermediate followed by the final condensation reaction.

Detailed Experimental Protocol (Based on Patent CN102432588B)

The following protocol is a summary of the three main stages described for the complete synthesis of this compound®.

Step 1: Synthesis of Intermediate (I) - 2-methyl-2-sec-butyl-diethyl malonate

  • Sodium metal (0.33g - 0.66g) is dissolved in absolute ethanol (25mL - 80mL).

  • After the sodium has completely reacted, diethyl 2-methylmalonate (2.11g - 4.17g) is added.

  • The mixture is stirred and refluxed for 30-50 minutes.

  • 2-bromobutane (2.49g - 4.95g) is added, and the reaction is refluxed at 80-90°C for 4-5 hours.

  • Post-reaction, the mixture is cooled, and the ethanol is removed by evaporation.

  • The residue is diluted with water and extracted three times with diethyl ether.

  • The combined ether extracts are washed with distilled water and saturated NaCl solution, then dried.

  • The ether is evaporated to yield the intermediate product, 2-methyl-2-sec-butyl-diethyl malonate.[1]

Step 2: Synthesis of Intermediate (II) - 2-methyl-2-sec-butyl-1,3-propanediol

  • Intermediate (I) is reduced using sodium metal in absolute ethanol (Bouveault-Blanc reduction).

  • This step transforms the diethyl ester groups into primary alcohols, yielding the target diol.

Step 3: Synthesis of this compound®

  • In a three-neck flask, 3,5-dimethyl-4-cyclohexene carboxaldehyde (13.80g) and Intermediate (II) (17.86g) are added to xylene (40ml) with stirring.

  • Potassium bisulfate (0.25g) is added as a catalyst.

  • The mixture is heated to reflux in a water bath for 1.5 hours.

  • After cooling, anhydrous sodium sulfate (2.5g) is added, and the mixture is left to dry for 12 hours.

  • The solid is filtered off, and the xylene is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by vacuum distillation (-1200Pa) at 118-119°C to yield pure this compound®.[1]

Experimental_Workflow_Synthesis cluster_step1 Step 1: Synthesis of Intermediate I cluster_step2 Step 2: Synthesis of Intermediate II cluster_step3 Step 3: Synthesis of this compound® s1_start Dissolve Na in EtOH s1_add_malonate Add Diethyl 2-methylmalonate s1_start->s1_add_malonate s1_reflux1 Reflux (30-50 min) s1_add_malonate->s1_reflux1 s1_add_bromide Add 2-bromobutane s1_reflux1->s1_add_bromide s1_reflux2 Reflux (4-5h @ 80-90°C) s1_add_bromide->s1_reflux2 s1_workup Workup: Cool, Evaporate, Extract, Wash, Dry s1_reflux2->s1_workup s1_product Intermediate I s1_workup->s1_product s2_reduction Bouveault-Blanc Reduction (Na, EtOH) s1_product->s2_reduction s2_product Intermediate II (Diol) s2_reduction->s2_product s3_mix Mix Aldehyde, Diol (Int. II), and KHSO₄ in Xylene s2_product->s3_mix s3_reflux Reflux (1.5h) s3_mix->s3_reflux s3_dry Cool & Dry (Anhydrous Na₂SO₄) s3_reflux->s3_dry s3_filter Filter & Evaporate Xylene s3_dry->s3_filter s3_distill Vacuum Distillation s3_filter->s3_distill s3_product Pure this compound® s3_distill->s3_product

Caption: Detailed workflow for the three-step synthesis of this compound®.

Olfactory Profile and Applications

This compound® is renowned for its powerful, radiant, and exceptionally tenacious woody-amber scent.[1][7][9] Its profile is predominantly dry, distinguishing it from sweeter amber materials.[] Many evaluators also perceive fruity nuances, often described as reminiscent of watermelon.[1]

Due to its high impact and substantivity, it is used at levels from trace amounts up to 2%.[][4] It serves as a core building block in woody and ambery fragrances and synergizes well with other common synthetic ingredients like Iso E Super®, Cedramber®, and various musks.[][6]

Its excellent stability and performance have led to its use in a wide range of applications beyond fine fragrance:[4][7][9]

  • Personal Care: Shampoos, hair conditioners, antiperspirants.

  • Home Care: Fabric conditioners, laundry detergents (liquid and powder), soaps, and all-purpose cleaners.

  • Air Care: Candles and incense, where it demonstrates good burning performance.[]

Table 2: Performance and Stability of this compound® in Various Applications

Application BasepH RangeOdor Stability/PerformanceReference
Acid Cleaner2Good[4]
Fabric Conditioner3Good[4]
Antiperspirant3.5Moderate[4]
Shampoo6Good[4]
All-Purpose Cleaner (APC)9Good[4]
Liquid Fabric Detergent9Good[4]
Soap10Good[4]
Powder Detergent10.5Good[4]
Liquid Bleach11Moderate[4]
General Performance
Substantivity (Damp Fabric)-Good[4]
Substantivity (Dry Fabric)-Good[4]
Bloom in Soap-Good[4]
Tenacity on Blotter-Several Months[4]

Experimental Evaluation Protocols

The evaluation of a fragrance ingredient like this compound® involves a combination of analytical chemistry and sensory science. While specific internal protocols of companies like Givaudan are proprietary, the methodologies described below are standard within the industry.

Olfactory Characterization: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific chemical compounds in a complex mixture are responsible for its aroma. The method combines the separation capabilities of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.

Protocol Outline:

  • Sample Preparation: A diluted solution of this compound® is prepared in a suitable solvent (e.g., ethanol).

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The GC column separates the components of the sample based on their volatility and polarity. In the case of this compound®, this would separate the different isomers.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard chemical detector (like a Mass Spectrometer, MS), while the other is directed to a heated sniffing port.

  • Olfactory Detection: A trained sensory panelist or perfumer sniffs the effluent from the port and records the time, intensity, and description of any odor detected.

  • Data Correlation: The data from the chemical detector (retention time and mass spectrum) is correlated with the sensory data to identify the specific odor-active compounds.[10][11]

GCO_Workflow Sample This compound® Sample GC Gas Chromatograph (GC) Separates Isomers Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) Identifies Structure Splitter->MS 50% ODP Olfactory Detection Port (ODP) Human Assessor Splitter->ODP 50% Data Correlated Data: Structure + Odor Description MS->Data ODP->Data

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Performance and Substantivity Testing

Evaluating the performance of this compound® in consumer products, such as its ability to cling to fabric (substantivity), requires standardized application tests.

Protocol Outline for Fabric Conditioner Substantivity:

  • Base Preparation: An unscented model fabric conditioner base is prepared. This compound® is incorporated at a specified concentration (e.g., 0.5%).

  • Washing Protocol: Standard fabric swatches (e.g., cotton terry towels) are washed in a laboratory-scale washing machine with a standard unscented detergent.

  • Rinse Cycle Application: During the final rinse cycle, the prepared fabric conditioner containing this compound® is added.

  • Drying: The swatches are line-dried or tumble-dried for a controlled period.

  • Sensory Evaluation: At set time points (e.g., immediately after drying, 24 hours, 7 days), the fabric swatches are evaluated by a trained sensory panel in a controlled environment (odor-free booths).

  • Rating: Panelists rate the intensity of the fragrance on a labeled magnitude scale (e.g., 0-10). The data is then statistically analyzed to determine the tenacity and substantivity of this compound® on fabric over time.

Conclusion

This compound® has had a significant impact on modern perfumery, providing a unique and powerful dry, woody-amber note with exceptional performance characteristics. Its discovery by Karen J. Rossiter at Quest International and subsequent production by Givaudan marked a notable development in synthetic fragrance chemistry. The synthesis, primarily achieved through acetalization, is well-established. While its future use in cosmetics is limited by regulatory changes in Europe, its history and technical properties provide a valuable case study in the design and application of high-performance fragrance ingredients. The experimental protocols for its synthesis and evaluation demonstrate the interdisciplinary science required to bring a fragrance molecule from the laboratory to the consumer.

References

The Olfactory Profile of Karanal (Amber Dioxane): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karanal, also known as Amber Dioxane, is a synthetic aroma chemical prized for its potent and multifaceted olfactory profile. As a key component in many modern fragrances, its unique characteristics—a radiant, dry, woody-amber note with subtle complexities—have made it a subject of interest for both perfumers and researchers in the field of olfaction.[1][2] This technical guide provides an in-depth exploration of the olfactory profile of this compound, including its physicochemical properties, and outlines the experimental methodologies used to characterize such aroma compounds.

Chemical and Physical Properties

This compound, with the CAS Number 117933-89-8, is chemically identified as 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReferences
Molecular Formula C₁₇H₃₀O₂[1]
Molecular Weight 266.42 g/mol [1]
CAS Number 117933-89-8[1][2]
Appearance Colorless liquid[1]
Density 0.963 g/cm³[1]
Vapor Pressure 0.00067 mmHg @ 25°C[1]
Flash Point 104°C (219.2°F)[1]
Boiling Point 300°C (572°F)[1]
Log P 6.5[1]
Refractive Index 1.478 - 1.484 @ 20°C[1]

Olfactory Characteristics

The olfactory profile of this compound is characterized by its high impact and tenacity. It is a cornerstone of the "woody-amber" fragrance family, known for providing warmth, depth, and radiance to a composition.

CharacteristicDescriptionReferences
Odor Type Dry, Woody-Amber[1]
Odor Description A powerful and radiant dry, woody-amber note with fruity (watermelon) top nuances. Described as intense, persistent, with floral and lily-like undertones.[1][3]
Odor Strength Very high[1]
Tenacity Several months on a blotter[2]
Recommended Use Level Traces - 2%[2]
Odor Detection Threshold 2.75 ng/L in air[1]

Experimental Protocols

The characterization of the olfactory profile of an aroma chemical like this compound involves a combination of analytical and sensory evaluation techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying the specific volatile compounds within a sample that contribute to its overall aroma. A sample containing the odorant is injected into a gas chromatograph, which separates the individual volatile components. The effluent from the GC column is then split, with one portion directed to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist assesses the odor of each eluting compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) is used. The column effluent is split (typically 1:1) between a mass spectrometer (MS) and a heated sniffing port.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each detected odorant.

  • Data Analysis: The data from the MS detector is used to identify the chemical structure of the compounds eluting at specific retention times, which are then correlated with the odor descriptors provided by the sensory panelist.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Effluent_Splitter Effluent Splitter Column->Effluent_Splitter MS_Detector Mass Spectrometer (MS) Effluent_Splitter->MS_Detector Sniffing_Port Sniffing Port Effluent_Splitter->Sniffing_Port Chemical_ID Chemical Identification MS_Detector->Chemical_ID Odor_Profile Odor Profile Sniffing_Port->Odor_Profile Correlation Correlation Chemical_ID->Correlation Odor_Profile->Correlation

GC-O Experimental Workflow

Olfactory Receptor Activation Assay

To understand the biological basis of this compound's odor, in vitro assays using heterologous expression of olfactory receptors (ORs) are employed. These assays can identify which specific ORs are activated by this compound and at what concentrations. A common method involves expressing human ORs in a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, and then measuring the cellular response upon exposure to the odorant.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then transiently transfected with a plasmid DNA construct containing the gene for a specific human olfactory receptor and a reporter gene (e.g., luciferase under the control of a cAMP response element).

  • Odorant Stimulation: After a period of incubation to allow for receptor expression, the cells are exposed to varying concentrations of this compound dissolved in a vehicle (e.g., DMSO).

  • Signal Detection: The activation of the OR by this compound initiates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). The increased cAMP levels drive the expression of the luciferase reporter gene. The luminescence produced by the luciferase enzyme is then measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (vehicle-only treated cells) and plotted against the concentration of this compound to generate a dose-response curve. From this curve, parameters such as the EC₅₀ (half-maximal effective concentration) can be determined.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade that ultimately leads to the transmission of an electrical signal to the brain.

Olfactory_Signaling_Pathway This compound This compound (Odorant) OR Olfactory Receptor (OR) (GPCR) This compound->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opening Depolarization Depolarization Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signal Transduction Cascade

The binding of this compound to its cognate OR induces a conformational change in the receptor, leading to the activation of a specific G-protein, Gαolf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium ions (Ca²⁺). The influx of Ca²⁺ then opens calcium-activated chloride channels, leading to an efflux of chloride ions (Cl⁻). This net movement of ions results in the depolarization of the olfactory sensory neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Conclusion

This compound (Amber Dioxane) possesses a complex and potent olfactory profile that is highly valued in the fragrance industry. Its characterization relies on a combination of sophisticated analytical techniques, such as Gas Chromatography-Olfactometry, and biological assays to probe its interaction with olfactory receptors. Understanding the detailed physicochemical properties, the nuances of its scent profile, and the underlying biological mechanisms of its perception provides a comprehensive picture of this important aroma chemical and offers a framework for the investigation of other novel fragrance ingredients.

References

Spectroscopic Analysis of Karanal: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Karanal®, with the chemical name 2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane (CAS No. 117933-89-8), is a significant fragrance ingredient known for its powerful and radiant dry, woody-ambery scent. A comprehensive structural elucidation and quality control of such a molecule relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. These predictions are based on established chemical shift ranges, absorption frequencies, and fragmentation patterns for the functional groups present in the this compound molecule, which include a cyclic alkene, a 1,3-dioxane (a type of cyclic acetal/ether), and various alkyl substituents.

Expected ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and numerous aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Type Expected Chemical Shift (δ, ppm) Notes
Vinylic Proton (-CH =C-)5.0 - 5.5The proton on the double bond of the cyclohexene ring. Its signal would likely be a multiplet due to coupling with neighboring protons.
Acetal Proton (-O-CH -O-)4.5 - 5.0The proton on the carbon situated between the two oxygen atoms of the dioxane ring. This is a highly deshielded proton.
Protons on Carbons adjacent to Oxygen (-CH ₂-O-)3.4 - 4.0Protons on the methylene groups within the dioxane ring. These would likely appear as complex multiplets.
Allylic Protons (-C=C-CH -)2.0 - 2.5Protons on the carbons adjacent to the double bond in the cyclohexene ring.
Aliphatic Protons (-CH -, -CH ₂-, -CH ₃)0.8 - 2.0A complex region of overlapping signals from the numerous methyl, methylene, and methine protons on the cyclohexene and alkyl side chains.
Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. Given the complexity and asymmetry of this compound, it is expected that most, if not all, 17 carbon atoms will be chemically distinct.

Carbon Type Expected Chemical Shift (δ, ppm)
Vinylic Carbons (-C =C -)120 - 140
Acetal Carbon (-O-C -O-)90 - 110[1]
Carbons adjacent to Oxygen (-C -O-)60 - 80[1]
Quaternary Carbon in Dioxane Ring30 - 50
Aliphatic Carbons (-C H-, -C H₂-, -C H₃)10 - 50
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the presence of specific functional groups. For this compound, the key absorptions would be from the C-O bonds of the dioxane ring and the C=C bond of the cyclohexene ring.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (sp³ Aliphatic) Stretch2850 - 2960Strong
C-H (sp² Alkene) Stretch3010 - 3100[2]Medium
C=C (Alkene) Stretch1640 - 1680[2][3][4]Medium to Weak
C-O (Ether/Acetal) Stretch1050 - 1150Strong
Expected Mass Spectrometry (MS) Data

In mass spectrometry with electron ionization (EI), the this compound molecule (Molecular Weight: 266.42 g/mol ) would undergo fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.

m/z Value Possible Fragment Identity Fragmentation Pathway
266[C₁₇H₃₀O₂]⁺Molecular Ion (M⁺)
M - 15[M - CH₃]⁺Loss of a methyl group
M - 29[M - C₂H₅]⁺Loss of an ethyl group
M - 57[M - C₄H₉]⁺Loss of a butyl group from the dioxane side chain
VariousFragments of the cyclohexene and dioxane ringsComplex ring opening and cleavage reactions, including retro-Diels-Alder for the cyclohexene moiety.[5]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹³C, <5 mg for ¹H) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). The sample is inserted into the magnet.

  • Locking and Shimming: The spectrometer's lock system is engaged to stabilize the magnetic field using the deuterium signal from the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[6]

  • Acquisition:

    • For ¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8 to 16 for good signal-to-noise).

    • For ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a potentially longer relaxation delay are required to obtain a good signal-to-noise ratio.[6]

  • Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Processing steps include phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (for a liquid sample using Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This accounts for any atmospheric or instrumental absorptions.

  • Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Sample Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7][8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, this step serves primarily to introduce the analyte into the mass spectrometer in a controlled manner.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Mandatory Visualization

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_interpretation Interpretation & Final Report Sample Pure this compound (Liquid) NMR NMR Spectroscopy (Dissolve in CDCl3) Sample->NMR IR IR Spectroscopy (Neat Liquid on ATR) Sample->IR MS GC-MS Analysis (Dilute in Solvent) Sample->MS Acquire_NMR Acquire 1H & 13C FID NMR->Acquire_NMR Acquire_IR Acquire Interferogram IR->Acquire_IR Acquire_MS Acquire Mass Spectra MS->Acquire_MS Process_NMR Fourier Transform Phase & Baseline Correction Acquire_NMR->Process_NMR Process_IR Fourier Transform Background Subtraction Acquire_IR->Process_IR Process_MS Chromatogram & Spectrum Extraction Acquire_MS->Process_MS Interpret Structural Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Technical Guide Generation Interpret->Report

Caption: General workflow for the spectroscopic analysis of a liquid organic compound like this compound.

References

An In-depth Technical Guide to the Key Intermediates in Karanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Karanal, a widely used fragrance ingredient. The focus of this document is on the key intermediates, their preparation, and characterization. The synthesis of this compound is a well-established three-step process, commencing with the alkylation of a malonic ester, followed by a reduction, and culminating in an acetal formation. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the replication and optimization of this process.

This compound Synthesis Overview

The industrial synthesis of this compound proceeds through three primary stages, each involving a key intermediate. The overall synthetic pathway is depicted below.

Karanal_Synthesis_Overview Start Diethyl methylmalonate + 2-Bromobutane Intermediate1 Intermediate I: 2-Methyl-2-sec-butyl-diethyl malonate Start->Intermediate1 Alkylation Intermediate2 Intermediate II: 2-Methyl-2-sec-butyl-1,3-propanediol Intermediate1->Intermediate2 Reduction (Bouveault-Blanc) This compound This compound Intermediate2->this compound Condensation + 3,5-Dimethyl-4-cyclohexene carboxaldehyde Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Diethyl methylmalonate Diethyl methylmalonate 2-Methyl-2-sec-butyl-diethyl malonate 2-Methyl-2-sec-butyl-diethyl malonate Diethyl methylmalonate->2-Methyl-2-sec-butyl-diethyl malonate Alkylation + + 2-Bromobutane 2-Bromobutane 2-Bromobutane->2-Methyl-2-sec-butyl-diethyl malonate Sodium ethoxide Sodium ethoxide Ethanol Ethanol Reduction_Reaction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product 2-Methyl-2-sec-butyl-diethyl malonate 2-Methyl-2-sec-butyl-diethyl malonate 2-Methyl-2-sec-butyl-1,3-propanediol 2-Methyl-2-sec-butyl-1,3-propanediol 2-Methyl-2-sec-butyl-diethyl malonate->2-Methyl-2-sec-butyl-1,3-propanediol Bouveault-Blanc Reduction Sodium metal Sodium metal Absolute Ethanol Absolute Ethanol Acetal_Formation cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product 2-Methyl-2-sec-butyl-1,3-propanediol 2-Methyl-2-sec-butyl-1,3-propanediol This compound This compound 2-Methyl-2-sec-butyl-1,3-propanediol->this compound Condensation + + 3,5-Dimethyl-4-cyclohexene\ncarboxaldehyde 3,5-Dimethyl-4-cyclohexene carboxaldehyde 3,5-Dimethyl-4-cyclohexene\ncarboxaldehyde->this compound p-Toluenesulfonic acid p-Toluenesulfonic acid

Potential Impurities in Technical Grade Karanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karanal, a widely utilized fragrance ingredient prized for its potent woody-amber scent, is synthesized through a multi-step chemical process. As with any manufactured chemical, technical grade this compound may contain impurities derived from starting materials, intermediates, byproducts of side reactions, and degradation products. This technical guide provides a comprehensive overview of the potential impurities in technical grade this compound, based on its synthesis pathway. It also outlines the analytical methodologies, primarily Gas Chromatography, for the identification and quantification of these impurities. This document is intended to assist researchers, scientists, and drug development professionals in understanding the purity profile of this compound for its application in various formulations.

Introduction to this compound and its Synthesis

This compound, chemically known as 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a synthetic fragrance molecule. Its synthesis primarily involves the acid-catalyzed acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol.[1] A thorough understanding of the synthesis of these precursors is crucial for identifying potential impurities.

Synthesis of 2,4-Dimethyl-3-cyclohexene Carboxaldehyde

This aldehyde precursor is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[2] This [4+2] cycloaddition can lead to the formation of regioisomers and stereoisomers.

Synthesis of 2-methyl-2-sec-butyl-1,3-propanediol

The synthesis of this diol is a more complex, multi-step process. One described method involves the hydroformylation of 2-methyl-1-butene to form 3-methyl-pentanal. This is followed by a condensation reaction with formaldehyde to yield alpha-sec-butyl-acrolein, which is then partially hydrogenated to 2,3-dimethyl pentanal. Finally, treatment with formaldehyde in the presence of a strong base yields the desired diol.[3][4][5][6]

Potential Impurities in Technical Grade this compound

The impurities in technical grade this compound can be categorized based on their origin:

  • Category 1: Unreacted Starting Materials and Intermediates: Residual amounts of the aldehyde and diol precursors may be present in the final product.

  • Category 2: Byproducts from Precursor Synthesis: Impurities generated during the synthesis of the precursors can be carried through to the final product.

  • Category 3: Byproducts from the Final Acetalization Reaction: Side reactions during the formation of the acetal ring can lead to the formation of various byproducts.

  • Category 4: Degradation Products: this compound can degrade under certain conditions, leading to the formation of new chemical entities.

The following table summarizes the potential impurities in technical grade this compound.

Impurity Category Potential Impurity Chemical Structure/Formula Likely Source
Unreacted Starting Materials 2,4-Dimethyl-3-cyclohexene carboxaldehydeC9H14OIncomplete acetalization reaction.
2-Methyl-2-sec-butyl-1,3-propanediolC8H18O2Incomplete acetalization reaction.
Byproducts from Aldehyde Synthesis Isomers of 2,4-Dimethyl-3-cyclohexene carboxaldehydeC9H14OSide reactions in the Diels-Alder synthesis.
Diels-Alder adducts of 2-methyl-1,3-pentadieneC12H20Dimerization or other side reactions of the diene.
Unreacted 2-methyl-1,3-pentadieneC6H10Incomplete Diels-Alder reaction.
Unreacted acroleinC3H4OIncomplete Diels-Alder reaction.
Byproducts from Diol Synthesis 3-Methyl-pentanalC6H12OIntermediate from the hydroformylation of 2-methyl-1-butene.
alpha-sec-Butyl-acroleinC8H14OIntermediate from the condensation of 3-methyl-pentanal and formaldehyde.
2,3-DimethylpentanalC7H14OIntermediate from the hydrogenation of alpha-sec-butyl-acrolein.
Byproducts of aldol condensationVariousSide reactions during the synthesis of the diol.
Byproducts from Acetalization Hemiacetal intermediateC17H32O3Incomplete reaction to form the full acetal.
Oligomeric speciesVariousPolymerization or self-condensation of the aldehyde.
Degradation Products Hydrolysis products (2,4-Dimethyl-3-cyclohexene carboxaldehyde and 2-Methyl-2-sec-butyl-1,3-propanediol)C9H14O and C8H18O2Exposure to acidic and aqueous conditions.[7][8][9][10]
Oxidation productsVariousExposure to oxidizing agents, such as in bleach.

Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of volatile and semi-volatile impurities in fragrance materials like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Objective: To identify the chemical structures of potential impurities in a technical grade this compound sample.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol, hexane, or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the range of 100-1000 ppm).

  • GC-MS System: A standard GC-MS system equipped with a capillary column is used.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent) is typically suitable for separating the components of the fragrance mixture. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to avoid column overload. Injector temperature is typically set to 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points. A typical program might be:

      • Initial temperature: 50-60 °C, hold for 1-2 minutes.

      • Ramp: 5-10 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 450.

      • Source and Transfer Line Temperatures: 230 °C and 280 °C, respectively.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the different components in the sample.

    • The mass spectrum of each peak is compared to a reference library (e.g., NIST, Wiley) to tentatively identify the compound.

    • Confirmation of identity should be done by comparing the retention time and mass spectrum with that of a certified reference standard, if available.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification

Objective: To determine the percentage of this compound and the relative amounts of impurities in a technical grade sample.

Methodology:

  • Sample Preparation: Prepare the sample as described for GC-MS analysis. It is also recommended to prepare a series of calibration standards for this compound and any known impurities for accurate quantification. An internal standard can be added to both the sample and calibration standards for improved precision.

  • GC-FID System:

    • The GC conditions (column, carrier gas, inlet, oven program) can be the same as for the GC-MS analysis.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280-320 °C.

    • Gas Flows: Hydrogen, air, and makeup gas flows should be optimized according to the manufacturer's recommendations.

  • Data Analysis:

    • The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

    • The percentage of each component can be calculated using the area percent method, assuming all components have a similar response factor in the FID. For higher accuracy, a calibration curve generated from reference standards should be used.

Visualizations

Logical Relationship of this compound Synthesis and Impurity Generation

Karanal_Impurities cluster_aldehyde Aldehyde Synthesis cluster_diol Diol Synthesis cluster_this compound This compound Synthesis & Impurities 2-methyl-1,3-pentadiene 2-methyl-1,3-pentadiene Diels-Alder Diels-Alder 2-methyl-1,3-pentadiene->Diels-Alder Acrolein Acrolein Acrolein->Diels-Alder Aldehyde_Precursor 2,4-Dimethyl-3-cyclohexene carboxaldehyde Diels-Alder->Aldehyde_Precursor Aldehyde_Impurities Isomers, Adducts Diels-Alder->Aldehyde_Impurities Acetalization Acetalization Aldehyde_Precursor->Acetalization 2-methyl-1-butene 2-methyl-1-butene Multi-step_Synthesis Multi-step_Synthesis 2-methyl-1-butene->Multi-step_Synthesis Diol_Precursor 2-Methyl-2-sec-butyl -1,3-propanediol Multi-step_Synthesis->Diol_Precursor Diol_Impurities Intermediates, Byproducts Multi-step_Synthesis->Diol_Impurities Diol_Precursor->Acetalization Technical_this compound Technical Grade This compound Acetalization->Technical_this compound Unreacted_Precursors Unreacted Aldehyde & Diol Acetalization->Unreacted_Precursors Acetalization_Byproducts Hemiacetal, Oligomers Acetalization->Acetalization_Byproducts Degradation Degradation Technical_this compound->Degradation Stress Conditions Degradation_Products Hydrolysis & Oxidation Products Degradation->Degradation_Products

Caption: Synthesis pathway of this compound and the origin of potential impurities.

Experimental Workflow for Impurity Analysis

GCMS_Workflow Sample Technical Grade This compound Sample Dilution Dilution in Appropriate Solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection Separation->Detection MS Mass Spectrometry (Identification) Detection->MS FID Flame Ionization (Quantification) Detection->FID Data_Analysis_MS Mass Spectral Library Search & Comparison MS->Data_Analysis_MS Data_Analysis_FID Peak Area Integration & Calibration FID->Data_Analysis_FID Report Impurity Profile Report (Identity & Quantity) Data_Analysis_MS->Report Data_Analysis_FID->Report

Caption: Workflow for the analysis of impurities in this compound using GC-MS and GC-FID.

Conclusion

The purity of fragrance ingredients is of paramount importance for product quality, safety, and performance. This guide has detailed the potential impurities that may be present in technical grade this compound, based on its chemical synthesis. The primary sources of impurities are unreacted starting materials, byproducts from the synthesis of precursors, side reactions during the final acetalization, and subsequent degradation. Gas chromatography, particularly GC-MS for identification and GC-FID for quantification, is the recommended analytical approach for characterizing the impurity profile of this compound. A thorough understanding of these potential impurities and the methods for their detection is essential for researchers, scientists, and drug development professionals working with this important fragrance ingredient.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Karanal in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karanal, a synthetic fragrance ingredient prized for its powerful, radiant, and dry woody-amber scent, is a common component in a wide array of consumer products, including fine fragrances, cosmetics, detergents, and personal care items. As with many fragrance materials, the potential for this compound to act as a contact allergen necessitates robust and sensitive analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in various consumer product matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it outlines the key signaling pathway associated with fragrance-induced Allergic Contact Dermatitis (ACD).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound in complex matrices.[1] The technique offers excellent separation efficiency and definitive identification based on mass spectra. The following sections detail a general workflow and specific protocols for this compound analysis.

Experimental Workflow

The overall workflow for the determination of this compound in consumer products involves sample preparation to extract the analyte from the product matrix, followed by instrumental analysis using GC-MS.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction or Headspace Sorptive Extraction Sample->Extraction Select method based on matrix Concentration Solvent Evaporation (if necessary) Extraction->Concentration Filtration Syringe Filtration (0.45 µm) Concentration->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM mode) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A generalized workflow for the analysis of this compound in consumer products.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of fragrance allergens with similar physicochemical properties using GC-MS. These values can be considered as target parameters for the validation of a method for this compound.

ParameterLiquid-Liquid Extraction (LLE) - GC-MSHeadspace Sorptive Extraction (HS-SPME) - GC-MS
Linearity (r²) > 0.995[2]> 0.99[3]
Limit of Detection (LOD) 0.1 - 1.2 µg/g[4]0.007 - 2.7 µg/mL[5]
Limit of Quantification (LOQ) 0.33 - 4.0 µg/g[2][4]2 - 20 µg/g[5]
Recovery (%) 84 - 119%[2][5]70 - 129%[3]
Precision (RSD %) < 15%[2]< 10%[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Emulsions (Creams, Lotions)

This protocol is adapted from established methods for fragrance allergen analysis in cosmetic matrices.[2][5]

1. Sample Preparation: 1.1. Weigh 0.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. 1.2. Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE). 1.3. Fortify with an appropriate internal standard (e.g., deuterated analogue or a compound with similar properties not present in the sample). 1.4. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. 1.5. Centrifuge at 3000 x g for 10 minutes to separate the phases. 1.6. Carefully transfer the upper organic layer (MTBE) to a clean vial. 1.7. Add anhydrous sodium sulfate to the collected organic phase to remove any residual water. 1.8. Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound should be determined from a standard.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Aqueous/Detergent Samples

This protocol is suitable for analyzing volatile fragrances in liquid detergents or aqueous-based products.[6]

1. Sample Preparation: 1.1. Place 1 g of the liquid sample or 1 g of powdered detergent dissolved in 10 mL of deionized water into a 20 mL headspace vial. 1.2. Add a small magnetic stir bar. 1.3. Spike with an appropriate internal standard. 1.4. Seal the vial with a septum cap. 1.5. Place the vial in a heating agitator set to 60 °C. 1.6. Expose a 100 µm PDMS or a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes with agitation. 1.7. Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters:

  • Use the same GC-MS system and column as in Protocol 1.

  • Injector: Operate in splitless mode at 250 °C for thermal desorption of the SPME fiber for 2-5 minutes.

  • The oven temperature program and MS parameters can be the same as those described in Protocol 1.

Signaling Pathway: Allergic Contact Dermatitis (ACD)

Fragrance compounds like this compound can cause Allergic Contact Dermatitis, a Type IV delayed-type hypersensitivity reaction. The process involves two main phases: sensitization and elicitation.

G Signaling Pathway of Allergic Contact Dermatitis cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) This compound This compound (Hapten) SkinProtein Skin Protein This compound->SkinProtein Covalent Binding HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (LC) HaptenProtein->LangerhansCell Uptake & Processing Migration LC Migration to Lymph Node LangerhansCell->Migration NaiveTCell Naive T-Cell Migration->NaiveTCell Antigen Presentation TCellActivation T-Cell Activation & Proliferation NaiveTCell->TCellActivation MemoryTCell Memory T-Cells TCellActivation->MemoryTCell Karanal2 This compound (Hapten) HaptenProtein2 Hapten-Protein Complex Karanal2->HaptenProtein2 Binding to Skin Proteins MemoryTCell2 Memory T-Cells HaptenProtein2->MemoryTCell2 Antigen Recognition CytokineRelease Release of Cytokines & Chemokines (e.g., IFN-γ, TNF-α, CXCL9, CXCL10) MemoryTCell2->CytokineRelease Activation Keratinocytes Keratinocytes Keratinocytes->CytokineRelease Activation Inflammation Inflammation & Dermatitis CytokineRelease->Inflammation

References

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Karanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Karanal, with the chemical name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a synthetic fragrance ingredient prized for its potent, radiant, and dry woody-amber aroma.[1] It is utilized in a variety of consumer products, from fine fragrances to household cleaners.[1][2] Given its prevalence and the need for quality control and regulatory compliance in the fragrance industry, a robust analytical method for its identification and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification based on mass spectra.[3][4]

This document provides detailed application notes and protocols for the GC-MS analysis of this compound. It is intended to guide researchers and analysts in developing and implementing a reliable method for the qualitative and quantitative analysis of this fragrance compound.

Chemical Profile of this compound

PropertyValue
Chemical Name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane
CAS Number 117933-89-8
Molecular Formula C₁₇H₃₀O₂
Molecular Weight 266.42 g/mol [5]
Appearance Colorless liquid[6][7]
Boiling Point 300 °C[5]
Solubility Insoluble in water, soluble in alcohols and organic solvents.[6]

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the matrix in which this compound is being analyzed.

  • For Raw Materials (Neat this compound):

    • Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent such as methanol or ethanol.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Prepare a quality control (QC) sample from a separate weighing of this compound.

  • For Fragrance Mixtures (e.g., Perfumes, Essential Oil Blends):

    • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

    • Dilute to volume with ethanol or another suitable solvent.

    • If necessary, perform a further dilution to bring the expected concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.

  • For Consumer Products (e.g., Lotions, Shampoos):

    • Liquid-Liquid Extraction (LLE):

      • Weigh 1 g of the product into a 50 mL centrifuge tube.

      • Add 10 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/diethyl ether mixture).

      • Vortex for 2 minutes to ensure thorough mixing.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the organic layer to a clean vial for analysis.

    • Solid-Phase Microextraction (SPME):

      • For volatile analysis, headspace SPME can be employed.

      • Place a known amount of the sample into a headspace vial.

      • Equilibrate the sample at a controlled temperature (e.g., 60°C for 10 minutes).

      • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes).

      • Desorb the fiber in the GC inlet.

2. GC-MS Instrumentation and Parameters

The following are recommended starting conditions for the GC-MS analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Mass Spectrometer Agilent 5977B MSD, Shimadzu GCMS-TQ8050 NX, or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1, depending on concentration)
Oven Temperature Program Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5-10 minutes)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Data Presentation: Quantitative Analysis

Since an experimental mass spectrum for this compound is not publicly available in common databases like the NIST WebBook, the following table of characteristic ions is based on the predicted fragmentation pattern of a cyclic acetal. The molecular ion ([M]⁺) is expected at m/z 266.

Predicted Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
266[C₁₇H₃₀O₂]⁺Molecular Ion (M⁺)
209[M - C₄H₉]⁺Loss of a butyl group
165[C₁₁H₁₇O]⁺Fragmentation of the dioxane ring
123[C₉H₁₅]⁺Cyclohexenyl moiety
109[C₈H₁₃]⁺Further fragmentation of the cyclohexenyl ring
95[C₇H₁₁]⁺Common fragment in cyclic terpenes
81[C₆H₉]⁺Further fragmentation of the cyclohexenyl ring
57[C₄H₉]⁺Butyl group fragment

Note: This data is predictive and should be confirmed with an authentic standard of this compound.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Raw Material, Fragrance Mix, or Consumer Product) Dilution Dilution/ Extraction Sample->Dilution Filtration Filtration Dilution->Filtration GC_Inlet GC Inlet (Vaporization) Filtration->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Sorting by m/z) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Identification Identification/ Quantification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Karanal_Fragmentation cluster_fragments Major Predicted Fragments This compound This compound (m/z 266) Frag_209 [M - C₄H₉]⁺ (m/z 209) This compound->Frag_209 - C₄H₉ Frag_165 [C₁₁H₁₇O]⁺ (m/z 165) This compound->Frag_165 Ring Cleavage Frag_123 [C₉H₁₅]⁺ (m/z 123) This compound->Frag_123 Complex Fragmentation Frag_57 [C₄H₉]⁺ (m/z 57) This compound->Frag_57 - C₁₃H₂₁O₂

Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.

References

Application Note: Quantification of Karanal Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Karanal. The protocol describes a reversed-phase HPLC approach with UV detection, offering a framework for the accurate and precise measurement of this compound in various sample matrices. The method is designed to be robust and reproducible for research and quality control purposes.

Introduction

This compound is a synthetic fragrance ingredient known for its powerful, woody, and ambery scent, widely used in perfumery.[1][2] Chemically, it is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, with a molecular formula of C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol .[3][4] Accurate quantification of this compound is essential for quality control in fragrance manufacturing and for stability studies in various product formulations. This document presents a proposed HPLC method for the determination of this compound.

HPLC Method and Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its non-polar nature. The following chromatographic conditions are recommended:

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm (Estimated)
Run Time 10 minutes

Note: The detection wavelength of 210 nm is an estimation based on the absence of significant chromophores in the this compound molecule. The optimal wavelength should be experimentally determined by obtaining a UV-Vis spectrum of this compound.

Method Validation (Hypothetical Data)

The proposed method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The following tables summarize hypothetical data for key validation parameters.

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25312,670
50624,980
1001,251,200
2002,503,500
Correlation Coefficient (r²) 0.9998
Linear Range 10 - 200 µg/mL

Table 3: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (% Recovery)
251.2%1.8%99.5%
1000.8%1.3%101.2%
1750.9%1.5%99.8%

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) 2.5
Limit of Quantification (LOQ) 7.5

Experimental Protocol

This section provides a detailed protocol for the quantification of this compound using the proposed HPLC method.

4.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile

  • HPLC grade water

  • This compound reference standard

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

4.3. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile) to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]

4.4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of method validation.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL this compound) working Prepare Working Standards (10-200 µg/mL) stock->working sample_prep Prepare and Dilute Sample filter Filter Sample through 0.45 µm Filter sample_prep->filter inject Inject Standards and Samples filter->inject equilibrate Equilibrate HPLC System equilibrate->inject run Run Chromatography inject->run detect Detect at 210 nm run->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Caption: Experimental workflow for this compound quantification by HPLC.

G cluster_params cluster_precision_types start Method Validation Protocol specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness linearity->accuracy linearity->lod_loq accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Logical flow of HPLC method validation parameters.

References

Application Notes & Protocols: Karanal as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Karanal is a commercially available fragrance ingredient and is not typically used as a reference standard in drug development. The following application notes are provided for informational purposes, outlining hypothetical protocols for its use as a reference standard in the quality control of fragrance materials, based on common analytical techniques for such compounds.

Introduction

This compound is a synthetic fragrance ingredient known for its powerful, radiant, and dry woody-amber scent.[1] Its chemical name is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.[][3] In the fragrance industry, ensuring the purity and stability of raw materials like this compound is crucial for the final product's quality and consistency. These application notes describe the use of this compound as a reference standard for its identification, quantification, and stability assessment in fragrance formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound Reference Standard

PropertyValueSource
Chemical Name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane[][3]
CAS Number 117933-89-8[][3]
Molecular Formula C₁₇H₃₀O₂[][3]
Molecular Weight 266.42 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 330 °C[3]
Density 0.928 g/cm³[3]
Vapor Pressure 16 hPa at 30 °C[3]
Flash Point 166 °C[3]
Purity (typical) Sum of isomers ≥ 95%[]

Analytical Methodologies

Gas Chromatography (GC) is the most suitable technique for the analysis of volatile and semi-volatile fragrance compounds like this compound.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent separation and sensitivity for quality control and stability studies.[4][5]

Protocol 1: Purity Assessment and Quantification of this compound by GC-FID

This protocol outlines a method for the quantitative determination of this compound in a raw material sample using a certified reference standard.

Objective: To determine the purity of a this compound sample against a certified reference standard.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

  • This compound Certified Reference Standard (CRS)

  • High-purity solvent (e.g., Ethanol or Hexane)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

cluster_prep Preparation prep Standard & Sample Preparation gc_fid GC-FID Analysis prep->gc_fid Inject into GC data Data Acquisition & Processing gc_fid->data Generate Chromatograms report Reporting data->report Calculate Purity std_prep Prepare this compound CRS solutions (e.g., 10, 50, 100, 200, 500 µg/mL) sample_prep Prepare test sample solution (e.g., 100 µg/mL)

Diagram 1: Workflow for GC-FID Analysis of this compound.

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound CRS in the chosen solvent to prepare a stock solution of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards at concentrations of 10, 50, 100, 200, and 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound test sample in the same solvent to obtain a theoretical concentration of 100 µg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting peak area against the concentration of the this compound CRS.

    • Determine the concentration of this compound in the test sample solution using the calibration curve.

    • Calculate the purity of the sample.

Table 2: GC-FID Method Parameters

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250 °C
Detector Temp. 300 °C
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 80°C (1 min), 10°C/min to 280°C, hold 5 min
Protocol 2: Stability-Indicating Method by GC-MS

This protocol describes a hypothetical stability-indicating method for this compound using GC-MS to separate the parent compound from potential degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Same GC column and consumables as in Protocol 1

  • This compound Reference Standard

  • Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

  • Temperature and light-controlled stability chambers

Forced Degradation Studies: Forced degradation studies are essential for developing stability-indicating methods.[6][7]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80 °C for 48 hours.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

GC-MS Conditions:

  • Use similar GC conditions as in Protocol 1 to ensure good separation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full Scan

Procedure:

  • Prepare solutions of the stressed samples, along with an unstressed control sample.

  • Analyze all samples by GC-MS.

  • Compare the chromatograms of the stressed samples to the control.

  • Identify degradation peaks and ensure they are well-resolved from the main this compound peak.

  • The mass spectra of the degradation products can be used for their tentative identification.

Synthesis of this compound

This compound is synthesized via the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol.[3][8]

aldehyde 2,4-Dimethyl-3-cyclohexene carboxaldehyde This compound This compound aldehyde->this compound diol 2-Methyl-2-(1-methylpropyl) -1,3-propanediol diol->this compound

Diagram 2: Synthesis of this compound.

Conclusion

While this compound is primarily a fragrance ingredient, the principles of analytical chemistry allow for the development of robust methods for its quality control using a certified reference standard. The hypothetical GC-FID and GC-MS protocols provided here offer a framework for the purity assessment and stability testing of this compound in relevant matrices. These methods are crucial for ensuring the consistency and quality of consumer products containing this fragrance compound.

References

Application Notes and Protocols for Karanal in Fragrance Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of Karanal (CAS No. 117933-89-8), a potent, dry, woody-amber fragrance ingredient, in various formulation studies. It is intended for researchers, scientists, and professionals in the fragrance and consumer product development industries. The information compiled herein covers the physicochemical properties, olfactory profile, performance data, and stability of this compound, along with standardized protocols for its evaluation.

1. Introduction

This compound, chemically known as 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a synthetic aroma chemical developed by Givaudan.[1][2] It is highly valued for its powerful and radiant dry, woody-amber character, exceptional substantivity, and long-lasting tenacity.[1][3] These properties make it a key component in fine fragrances, particularly masculine compositions, and a high-performance ingredient in functional products such as soaps, detergents, shampoos, and fabric conditioners.[2][4] Its stability in a wide pH range further enhances its utility in various product bases.[1]

Regulatory Note: As of 2023, this compound has been identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA), and its use in cosmetic products placed on the European Union market has been restricted.[5][6] Givaudan has also begun phasing out its internal use due to evolving regulatory and environmental trends.[1] Researchers and formulators should consult the latest regional and international regulations, such as IFRA standards, before use in new developments.[1]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data for this compound, facilitating easy comparison and reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 117933-89-8[1][7][8]
Chemical Name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane[1][2]
Molecular Formula C₁₇H₃₀O₂[1][7]
Molecular Weight 266.42 g/mol [7]
Appearance Colorless to pale yellow clear liquid[1][2][9]
Specific Gravity 0.959 - 0.965 @ 25°C[4]
Refractive Index 1.478 - 1.484 @ 20°C[7]
Boiling Point ~300 - 329.9°C[7][8]
Vapor Pressure 0.00067 - 0.0009 hPa @ 25°C[2][7][9]
Flash Point >93.3°C (>200°F)[4][7]
Log P (o/w) 5.2 - 6.5[7][9]
Solubility Soluble in alcohol[10]

Table 2: Olfactory Profile of this compound

ParameterDescriptionReference(s)
Odor Type Dry, Woody, Ambery[1][11]
Odor Description A powerful, radiant, and persistent dry woody-amber note with potential floral (lily-like) and fruity top nuances.[1][4][11]
Odor Strength Very high[1]
Tenacity on Blotter Several months[2][9]
Odor Life on Strip 96 hours (reported)[12]
Detection Threshold 2.75 ng/L in air[7]
Recommended Use Level Traces - 2%[1][2][12]
Synergies Iso E Super®, Ambermax®, Vertofix Coeur, cedarwood molecules, lactones, fruity top notes, Bourgeonal, Methyl Cedryl Ketone, and musks.[1][7]

Table 3: Performance and Stability of this compound in Various Applications

ApplicationpH RangeStability/Performance RatingKey AttributesReference(s)
Fine Fragrance (Alcoholic) N/AVery Good (9/9)Core note in woody-amber accords[1][12]
Acid Cleaner 2GoodRobust pH stability[1][9]
Antiperspirant 3.5ModeratePotential for instability[9]
Fabric Conditioner 3GoodExcellent fiber substantivity[1][9]
Shampoo 6GoodGood bloom and substantivity[1][9]
APC Cleaner 9GoodRobust pH stability[1][9]
Soap 10GoodGood bloom effect[1][9]
Powder Detergent 10.5GoodHigh-impact performance[1][9]
Liquid Bleach 11ModerateMild odor degradation[1]
Candles/Incense N/AGoodGood burning performance[1][2]

Experimental Protocols

Detailed methodologies for the evaluation of this compound in fragrance formulations are provided below. These protocols are designed to ensure standardized and reproducible results.

Protocol for Olfactory Evaluation on Blotter

This protocol assesses the olfactory characteristics of this compound over time.

Materials:

  • This compound (neat or in dilution, e.g., 10% in ethanol)

  • Standard fragrance blotter strips (mouillettes)

  • Pipettes

  • Blotter stand

  • Odor-free evaluation area

Procedure:

  • Preparation: Label blotter strips with the material name, concentration, and date.

  • Application: Dip the narrow end of a blotter strip into the this compound solution for 2-3 seconds, ensuring about 1 cm of the strip is saturated.[13]

  • Initial Evaluation (Top Notes): Remove the blotter and allow the solvent (if any) to evaporate for 10-20 seconds. Wave the blotter about 5-10 cm from the nose and inhale gently.[14] Record initial impressions of the top notes.

  • Mid-Stage Evaluation (Heart/Body Notes): Place the blotter on a stand in an odor-free, well-ventilated area. Evaluate the scent at regular intervals (e.g., 10 min, 1 hr, 3 hrs, 6 hrs) to observe the evolution of the heart/body of the fragrance.[14] Note any changes in character.

  • Long-Term Evaluation (Base Notes/Tenacity): Continue to evaluate the blotter daily to assess the dry-down characteristics and overall tenacity. Given this compound's long tenacity, this may continue for weeks or months.[2]

  • Data Recording: For each time point, record detailed odor descriptors, perceived intensity (e.g., on a 1-5 scale), and any other observations.

Protocol for Stability Testing in a Product Base (e.g., Shampoo)

This protocol evaluates the chemical and olfactory stability of this compound when incorporated into a consumer product base.

Materials:

  • This compound

  • Unfragranced shampoo base (pH 6)

  • Glass beakers and stirring equipment

  • Airtight glass storage containers

  • Incubators/ovens and a dark storage area at room temperature

  • UV light cabinet (optional)[15]

Procedure:

  • Sample Preparation:

    • Prepare a batch of shampoo base with a target concentration of this compound (e.g., 0.5%).

    • Gently but thoroughly mix this compound into the base until homogeneous. Avoid excessive aeration.

    • Prepare an unfragranced control sample of the same base.

  • Storage Conditions:

    • Divide the fragranced shampoo into multiple aliquots in airtight glass containers.

    • Store the samples under various conditions to simulate shelf-life:[15]

      • Accelerated Aging: 40°C in an oven.

      • Room Temperature: 25°C in the dark.

      • Light Exposure: Room temperature under a controlled UV/daylight source.

  • Evaluation Schedule: Evaluate the samples at baseline (T=0) and at specified intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks).

  • Evaluation Parameters:

    • Olfactory: Dispense a small amount of the aged product and evaluate the fragrance for any changes in character, intensity, or the presence of off-odors compared to the T=0 sample and the room temperature sample.

    • Physical: Observe and record any changes in the product's physical properties, such as color, viscosity, or phase separation.[15]

  • Data Analysis: Compare the results from the different storage conditions to predict the long-term stability of this compound in the shampoo base.

Protocol for Substantivity Testing on Fabric

This protocol measures the tenacity and lingering effect of this compound on fabric after washing.

Materials:

  • This compound incorporated into a fabric conditioner base (e.g., at 1.0%)

  • Standardized fabric swatches (e.g., cotton terry towels)

  • Laboratory washing machine

  • Odor-free line for drying

  • Trained sensory panelists

Procedure:

  • Washing Cycle:

    • Place a pre-weighed load of fabric swatches into the washing machine.

    • Run a standard washing cycle with an unfragranced detergent.

    • Add the specified dose of the this compound-fragranced fabric conditioner during the final rinse cycle.

  • Drying:

    • After the cycle, remove the swatches and hang them to line-dry in a controlled, odor-free environment.

  • Sensory Evaluation:

    • Have trained panelists evaluate the odor intensity of the fabric swatches at different stages:

      • Wet Stage: Immediately after removal from the washing machine.

      • Dry Stage: After 24 hours of line drying.

      • Post-Dry Stage: At subsequent intervals (e.g., 3 days, 7 days) to assess long-term substantivity.

  • Intensity Rating: Panelists should rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).

  • Data Analysis: Plot the mean intensity ratings over time to create a substantivity curve for this compound on the fabric.

Protocol Outline for Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that uses the human nose as a detector to identify which compounds in a complex mixture are odor-active.[16][17]

Objective: To identify the specific odor contribution of this compound within a complete fragrance formula and to detect any changes after aging.

Instrumentation:

  • Gas Chromatograph (GC) with a column suitable for fragrance analysis.

  • Effluent splitter that directs the column output to both a standard detector (e.g., Mass Spectrometer, MS) and a heated olfactometry port (sniff port).[18]

  • Trained human assessor.

Procedure:

  • Sample Injection: A diluted sample of the fragrance oil (containing this compound) is injected into the GC.

  • Separation: The GC separates the individual volatile components of the fragrance based on their boiling points and polarity.

  • Dual Detection:

    • Olfactometry: A trained assessor sniffs the effluent from the sniff port and records the time, duration, intensity, and description of every odor detected.[17][19]

    • MS Detection: Simultaneously, the MS detector records the mass spectrum of each eluting compound, allowing for chemical identification.[20]

  • Data Correlation: The olfactogram (a chart of odors detected over time) is aligned with the chromatogram from the MS. This allows for the direct correlation of a specific odor detected by the assessor to a specific chemical compound identified by the MS.

  • Application: This technique can be used to:

    • Confirm the odor profile of the this compound peak in the mixture.

    • Assess if this compound is masking or enhancing other notes.

    • Analyze an aged sample to see if any degradation products with off-odors have formed.

Visualizations: Pathways and Workflows

The following diagrams illustrate key conceptual and experimental frameworks relevant to the study of this compound.

G cluster_olfactory_pathway Generalized Olfactory Signal Transduction odorant This compound (Odorant Molecule) receptor Olfactory Receptor (OR Neuron in Nasal Epithelium) odorant->receptor Binds to g_protein G-Protein (G_olf) Activated receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production (Second Messenger) adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization glomerulus Signal to Glomerulus (Olfactory Bulb) depolarization->glomerulus brain Signal to Brain (Piriform Cortex, etc.) glomerulus->brain perception Odor Perception (Woody, Amber) brain->perception

Caption: Generalized olfactory signal transduction pathway.

G cluster_workflow Experimental Workflow for Fragrance Performance Evaluation start Ingredient Sourcing (this compound) olfactory_eval Protocol 3.1: Olfactory Evaluation (Blotter Test) start->olfactory_eval formulation Formulation into Test Bases (Shampoo, Soap, etc.) olfactory_eval->formulation stability_test Protocol 3.2: Stability Testing (Accelerated Aging) formulation->stability_test substantivity_test Protocol 3.3: Substantivity Testing (e.g., on Fabric) formulation->substantivity_test sensory_panel Sensory Panel Testing (Hedonics, Descriptive) stability_test->sensory_panel instrumental_analysis Protocol 3.4: Instrumental Analysis (GC-MS, GC-O) stability_test->instrumental_analysis substantivity_test->sensory_panel data_analysis Data Analysis & Interpretation sensory_panel->data_analysis instrumental_analysis->data_analysis end Final Formulation Decision data_analysis->end

Caption: Workflow for evaluating this compound's performance.

G cluster_fragrance_structure Logical Relationships in a Woody-Amber Fragrance This compound This compound (Base Note) musks White Musks (Fixative) This compound->musks Anchored by cedarwood Cedarwood Atlas (Middle Note) cedarwood->this compound Transitions to patchouli Patchouli (Middle Note) patchouli->this compound Transitions to bergamot Bergamot (Top Note) bergamot->cedarwood Evaporates into bergamot->patchouli Evaporates into grapefruit Grapefruit (Top Note) grapefruit->cedarwood Evaporates into grapefruit->patchouli Evaporates into iso_e_super Iso E Super (Modifier) iso_e_super->this compound Enhances & Synergizes with iso_e_super->cedarwood Enhances

References

Karanal as a Model Compound for Indoor Air Quality Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karanal, a synthetic fragrance ingredient with a powerful and radiant woody-amber odor, presents a valuable model compound for investigating indoor air quality.[1] Its chemical structure, a polycyclic acetal, and its use in a variety of consumer products make it a relevant surrogate for a class of semi-volatile organic compounds (SVOCs) that contribute to the chemical complexity of indoor environments. Due to its potential for human exposure and its classification as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA), understanding its fate in indoor air is of significant interest.[1][2] These application notes provide a framework for utilizing this compound to study indoor air chemistry, secondary organic aerosol (SOA) formation, and potential health implications.

Application Notes

Investigating Indoor Air Chemistry: Ozonolysis and OH Radical Reactions

This compound can be employed to study its reactivity with key indoor oxidants, namely ozone (O₃) and the hydroxyl radical (OH). Such studies are crucial for understanding the transformation of primary emitted volatile organic compounds (VOCs) into secondary pollutants.

  • Ozonolysis: As a compound containing a cyclohexene moiety, this compound is expected to be reactive towards ozone. Experiments can be designed to determine the reaction kinetics and identify the primary and secondary oxidation products. This information is vital for predicting the impact of this compound emissions on indoor ozone levels and the formation of potentially harmful byproducts such as formaldehyde and other carbonyls.

  • OH Radical Reactions: The hydroxyl radical is a highly reactive oxidant present in indoor environments, primarily formed from the photolysis of nitrous acid (HONO) and ozonolysis of alkenes.[3][4][5][6] Investigating the reaction rate of this compound with OH radicals will help to determine its atmospheric lifetime indoors and identify a further suite of oxidation products.

Modeling Secondary Organic Aerosol (SOA) Formation

A significant consequence of the oxidation of VOCs and SVOCs in indoor air is the formation of secondary organic aerosols (SOA), which have implications for respiratory health.[7][8][9][10][11][12] this compound can serve as a model precursor to investigate:

  • SOA Yield: Quantifying the mass of SOA formed per mass of this compound reacted under various indoor conditions (e.g., different concentrations of oxidants, relative humidity, and seed aerosol presence).

  • Chemical Composition of SOA: Characterizing the chemical makeup of the SOA particles formed from this compound oxidation to understand their physical and toxicological properties.

  • Particle Nucleation and Growth: Studying the mechanisms by which the oxidation products of this compound nucleate to form new particles or condense onto existing particles, contributing to the overall particulate matter (PM) concentration indoors.

Assessing Potential Health Effects: Sensory Irritation and Toxicological Evaluation

The oxidation of fragrance compounds can lead to the formation of products with increased allergenic or irritant potential.[7][13][14][15][16][17] this compound and its degradation products can be used to:

  • Evaluate Sensory Irritation: Conduct studies to assess the potential of this compound and its key oxidation products to cause sensory irritation in the eyes and upper respiratory tract. This is a critical endpoint for setting exposure guidelines.

  • Toxicological Screening: Utilize in vitro assays to evaluate the cytotoxicity and inflammatory potential of the parent compound and its transformation products. The oxidation of other fragrance terpenes has been shown to increase their irritating effects.[7]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number117933-89-8
Molecular FormulaC₁₇H₃₀O₂
Molecular Weight266.42 g/mol
Boiling Point300 °C
Vapor Pressure0.00067 mmHg @ 25°C
Log P6.5

Table 2: Experimental Conditions for Chamber Studies

ParameterOzonolysis ExperimentOH Radical Experiment
Chamber VolumeSpecify (e.g., 50 m³)Specify (e.g., 50 m³)
Temperature25 °C25 °C
Relative Humidity50%50%
Initial this compound Conc.10 - 100 ppb10 - 100 ppb
Initial O₃ Conc.50 - 200 ppbN/A
OH PrecursorN/ASpecify (e.g., HONO, H₂O₂)
Air Exchange RateSpecify (e.g., 0.5 h⁻¹)Specify (e.g., 0.5 h⁻¹)
Seed AerosolSpecify (e.g., Ammonium Sulfate)Specify (e.g., Ammonium Sulfate)

Table 3: Key Experimental Outcomes

OutcomeOzonolysis ExperimentOH Radical Experiment
This compound Reaction Rate ConstantTo be determinedTo be determined
Major Gaseous ProductsTo be identified and quantifiedTo be identified and quantified
SOA YieldTo be determinedTo be determined
SOA CompositionTo be characterizedTo be characterized
Sensory Irritation Threshold (RD₅₀)To be determined for key productsTo be determined for key products

Experimental Protocols

Protocol 1: Chamber Study of this compound Ozonolysis and SOA Formation

Objective: To determine the reaction rate of this compound with ozone, identify the gaseous and particulate-phase products, and quantify the SOA yield.

Materials:

  • Environmental chamber (e.g., 50 m³ Teflon)[2][18][19]

  • Ozone generator and analyzer

  • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for real-time VOC analysis[20]

  • Gas Chromatograph with Mass Spectrometric detection (GC-MS) with thermal desorption for offline analysis of collected samples[3][21][22][23][24][25]

  • Scanning Mobility Particle Sizer (SMPS) for particle size distribution and concentration

  • Aerosol Mass Spectrometer (AMS) for SOA chemical composition

  • This compound standard

  • Ammonium sulfate (for seed aerosol generation)

Procedure:

  • Chamber Preparation: Clean the chamber by flushing with purified air until background particle and VOC concentrations are negligible.

  • Humidification and Seeding: Introduce purified, humidified air to achieve the desired relative humidity (e.g., 50%). If studying the effect of seed aerosol, introduce a known concentration of ammonium sulfate particles.

  • This compound Injection: Inject a known amount of this compound into the chamber to achieve the target concentration (e.g., 50 ppb). Allow the concentration to stabilize.

  • Ozone Injection and Reaction Initiation: Introduce a stable concentration of ozone (e.g., 100 ppb) to initiate the reaction.

  • Monitoring: Continuously monitor the concentrations of this compound, ozone, and gaseous products using PTR-MS. Monitor the particle number concentration and size distribution using the SMPS.

  • Sample Collection: Collect gas-phase samples onto sorbent tubes at regular intervals for later analysis by TD-GC-MS to identify and quantify a broader range of oxidation products. Collect particle-phase samples on filters for offline chemical characterization.

  • Data Analysis:

    • Calculate the second-order rate constant for the reaction of this compound with ozone from the decay of this compound and ozone concentrations.

    • Identify and quantify the gaseous products.

    • Calculate the SOA yield as the ratio of the mass of SOA formed to the mass of this compound reacted.

    • Analyze the chemical composition of the SOA using the AMS data.

Protocol 2: Sensory Irritation Assessment of this compound Oxidation Products

Objective: To determine the sensory irritation potential of a key oxidation product of this compound using a murine bioassay.

Materials:

  • Head-out plethysmograph system

  • Vapor generation system

  • Mass flow controllers

  • Test animals (e.g., Swiss-Webster mice)

  • Key oxidation product of this compound (synthesized or isolated)

Procedure:

  • Animal Acclimation: Acclimate the mice to the plethysmograph restrainers.

  • Baseline Respiration: Record the baseline respiratory frequency of each mouse while they breathe clean air.

  • Exposure: Expose the mice to increasing concentrations of the test compound for a fixed duration (e.g., 10 minutes per concentration).

  • Respiratory Monitoring: Continuously monitor the respiratory frequency during the exposure period. A decrease in respiratory frequency is indicative of sensory irritation.

  • Data Analysis:

    • For each mouse, determine the concentration of the test compound that causes a 50% decrease in respiratory frequency (RD₅₀).

    • The RD₅₀ value is a measure of the sensory irritation potency of the compound.

Visualizations

Experimental_Workflow_Karanal_Ozonolysis cluster_chamber Environmental Chamber cluster_monitoring Real-time Monitoring cluster_analysis Offline Analysis cluster_outputs Outputs chamber_prep Chamber Cleaning & Humidification karanal_injection This compound Injection chamber_prep->karanal_injection ozone_injection Ozone Injection karanal_injection->ozone_injection reaction Ozonolysis Reaction ozone_injection->reaction ptr_ms PTR-MS (VOCs) reaction->ptr_ms Gas Phase smps SMPS (Particles) reaction->smps Particle Phase o3_analyzer Ozone Analyzer reaction->o3_analyzer gc_ms GC-MS (Products) reaction->gc_ms Sample Collection ams AMS (SOA Composition) reaction->ams Sample Collection rate_constant Reaction Rate ptr_ms->rate_constant soa_yield SOA Yield smps->soa_yield product_id Product Identification gc_ms->product_id ams->product_id

Experimental workflow for this compound ozonolysis study.

Signaling_Pathway_Sensory_Irritation cluster_exposure Exposure cluster_receptor Receptor Activation cluster_response Physiological Response Karanal_Ox This compound Oxidation Product (Irritant) Trigeminal_Nerve Trigeminal Nerve Endings (Nasal Epithelium) Karanal_Ox->Trigeminal_Nerve Activation Brainstem Brainstem Respiratory Centers Trigeminal_Nerve->Brainstem Nerve Signal Respiratory_Depression Decreased Respiration Rate Brainstem->Respiratory_Depression Inhibition

Simplified pathway of sensory irritation.

Logical_Relationship_SOA_Formation cluster_precursors Primary Emissions cluster_reaction Atmospheric Transformation cluster_products Secondary Products cluster_soa Aerosol Formation This compound This compound (SVOC) Oxidation Gas-Phase Oxidation This compound->Oxidation Oxidants Ozone / OH Radical Oxidants->Oxidation Ox_Products Low Volatility Oxidation Products Oxidation->Ox_Products Nucleation Nucleation Ox_Products->Nucleation Condensation Condensation Ox_Products->Condensation SOA Secondary Organic Aerosol (SOA) Nucleation->SOA Condensation->SOA

Logical steps in SOA formation from this compound.

References

Application Note: Investigating the Substantivity of Karanal on Different Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Karanal® is a powerful, synthetic woody-amber fragrance ingredient known for its high impact, radiance, and exceptional tenacity.[1][2][3][4] Developed by Givaudan, its chemical name is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.[1][2] Due to its chemical stability and low vapor pressure (0.00067 mmHg @ 25°C), this compound is highly valued for its excellent substantivity, particularly in rinse-off applications like fabric conditioners and shampoos.[1][2][5][6][7][8] Substantivity, in this context, refers to the affinity of the fragrance molecule for a substrate, enabling it to deposit on the fabric during washing and remain perceptible on the dry cloth for an extended period.

This application note provides detailed protocols for quantifying the substantivity of this compound on three common fabric types: cotton, polyester, and a cotton-polyester blend. The methodologies outlined include instrumental analysis via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for quantitative measurement and a trained sensory panel for qualitative and intensity evaluation. These protocols are designed for researchers in fragrance development, textile science, and consumer product formulation.

Core Concepts & Workflow

The substantivity of a fragrance molecule like this compound is influenced by several factors, including its physicochemical properties (e.g., LogP, vapor pressure), the formulation of the delivery vehicle (e.g., fabric softener), and the nature of the fabric itself.[9][10] Natural fibers like cotton and synthetic fibers like polyester have different surface chemistries and morphologies, which affect their interaction with fragrance molecules.

The overall experimental workflow is designed to simulate a typical laundry process, followed by analysis at various time points to assess the longevity of the fragrance.

G cluster_analysis Analysis Phase prep Fabric Preparation (Pre-washing, Swatching) treat Treatment Phase (Washing with Dosed this compound) prep->treat Standardized Fabrics dry Drying Phase (Controlled Line Drying) treat->dry Washed Swatches age Aging / Storage (0, 24, 72, 168 hours) dry->age Dry Swatches gcms Instrumental Analysis (HS-GC-MS) age->gcms Samples at t=x sensory Sensory Evaluation (Trained Panel) age->sensory Samples at t=x data Data Interpretation & Reporting gcms->data sensory->data

Caption: High-level overview of the experimental workflow.

Experimental Protocols

Materials & Equipment
  • Fabrics: 100% cotton (desized, bleached), 100% polyester, 50/50 cotton-polyester blend.

  • Fragrance Material: this compound (CAS No: 117933-89-8).

  • Base: Unfragranced liquid fabric conditioner.

  • Washing: Laboratory-scale washing machine (e.g., Tergotometer).

  • Analysis:

    • Headspace Autosampler.

    • Gas Chromatograph with Mass Spectrometer (GC-MS).

    • 20 mL headspace vials with magnetic crimp caps.

  • Sensory:

    • Trained sensory panel (10-12 panelists).

    • Odor-free evaluation booths.

    • Standardized scoresheet (e.g., Labeled Magnitude Scale).[11]

Protocol 1: Fabric Treatment
  • Pre-washing: Wash all fabric sheets three times in a standard washing machine with an unfragranced, non-biological detergent to remove any residual finishes. Tumble dry and store in a sealed, odor-free container.

  • Swatching: Cut the pre-washed fabrics into standardized swatches (e.g., 10 cm x 10 cm).

  • Dosing: Prepare a stock solution of this compound in the unfragranced fabric conditioner base at a concentration of 0.2% (w/w).

  • Washing Cycle:

    • Place a standardized ballast load (2 kg) plus the test swatches into the washing apparatus.

    • Run a standardized rinse cycle (e.g., 15 minutes, 25°C water).

    • In the final rinse, add the dosed fabric conditioner.

    • Complete the rinse and spin cycle.

  • Drying: Remove swatches immediately and hang them on a line in a controlled environment (22°C, 50% relative humidity) with no external air currents or odors.

Protocol 2: HS-GC-MS Quantification

This protocol quantifies the amount of this compound released from the fabric into the headspace, which is a proxy for the amount retained on the fabric.[12][13][14]

G start Select Dry Fabric Swatch (t = 0, 24, 72, 168h) cut Cut Sub-sample (e.g., 1 cm²) start->cut vial Place in 20mL Headspace Vial & Seal cut->vial incubate Incubate in Autosampler (e.g., 100°C for 15 min) vial->incubate inject Inject Headspace Gas into GC-MS incubate->inject analyze Separate, Identify & Quantify (GC-MS Analysis) inject->analyze result Result: Peak Area (ng of this compound) analyze->result

Caption: Sample preparation and analysis pipeline for HS-GC-MS.

  • Sampling: At each time point (0, 24, 72, and 168 hours post-drying), take one swatch of each fabric type.

  • Preparation: From the center of the swatch, cut a small, precise sample (e.g., 1 cm²) and place it into a 20 mL headspace vial. Seal immediately.

  • Incubation: Place the vial in the headspace autosampler. Equilibrate the sample at a set temperature (e.g., 100°C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[15][16]

  • Injection & Analysis: Automatically inject a known volume of the headspace gas into the GC-MS system.

    • GC Column: DB-5ms or similar non-polar column.

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

    • MS: Scan from m/z 40-400. Identify this compound by its retention time and mass spectrum.

  • Quantification: Create a calibration curve using known concentrations of this compound. Use the peak area of the target ion to quantify the amount of this compound in the headspace (reported as ng/cm² of fabric).

Protocol 3: Sensory Panel Evaluation

Sensory analysis provides data on the human perception of fragrance intensity, which is the ultimate measure of performance.[11][17]

  • Panelist Training: Use panelists trained in fragrance intensity evaluation using a standardized scale, such as a 0-100 Labeled Magnitude Scale (LMS), where 0 = 'No Odor' and 100 = 'Strongest Imaginable'.

  • Sample Presentation: At each time point (0, 24, 72, and 168 hours), place one swatch of each fabric type in an odor-free, coded container.

  • Evaluation: Panelists open one container at a time, sniff the fabric swatch from a standardized distance, and rate the perceived intensity of the this compound fragrance on their scoresheet.

  • Data Analysis: Calculate the mean intensity score for each fabric type at each time point.

Data Presentation

Disclaimer: The following data is illustrative and serves as a realistic example of expected outcomes. It is not derived from actual experimental results.

Table 1: Quantitative Analysis of this compound via HS-GC-MS This table shows the mean amount of this compound detected in the headspace above the fabric at different time intervals.

Time (Hours)Cotton (ng/cm²)Polyester (ng/cm²)50/50 Blend (ng/cm²)
0 (Dry) 15.225.820.5
24 10.821.116.3
72 6.115.410.9
168 (7 days) 2.59.86.2

Table 2: Sensory Panel Evaluation of Fragrance Intensity This table shows the mean perceived intensity of the this compound fragrance as rated by a trained panel on a 0-100 scale.

Time (Hours)Cotton (Mean Score)Polyester (Mean Score)50/50 Blend (Mean Score)
0 (Dry) 657872
24 526861
72 355545
168 (7 days) 183928

Interpretation of Results

The illustrative data suggests that this compound exhibits greater substantivity on polyester compared to cotton. This is a common phenomenon for many hydrophobic (high LogP) fragrance molecules, as they have a higher affinity for the similarly hydrophobic surface of polyester fibers than for the hydrophilic, porous surface of cotton.[10] The cotton-polyester blend shows an intermediate performance, as expected.

The HS-GC-MS data correlates well with the sensory panel results, demonstrating that instrumental analysis is a robust method for predicting consumer-perceived fragrance longevity.[12] Both methods show a clear decline in fragrance presence over seven days, but the decay is significantly slower on polyester, confirming this compound's "outstanding fibre substantivity".[3][6][7]

References

Application Notes and Protocols for Profiling Karanal Release from Laundry Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the release profile of Karanal, a key woody-amber fragrance ingredient, from laundry detergents. Understanding the release dynamics is crucial for optimizing fragrance delivery, enhancing product performance, and ensuring a lasting, pleasant scent experience for the consumer.

Introduction to this compound and its Role in Laundry Detergents

This compound is a powerful and radiant dry, woody-amber fragrance ingredient widely used in laundry detergents for its excellent substantivity on fabrics.[1][2][3][4][5] Its chemical stability in the alkaline environment of laundry detergents and its ability to adhere to fabrics throughout the wash and rinse cycles make it a popular choice for delivering a long-lasting scent.[3] The release of this compound from the fabric is a complex process influenced by various factors, including the detergent formulation, fabric type, and environmental conditions during drying and storage. The goal of these protocols is to provide standardized methods for quantifying this release profile.

Factors Influencing this compound Release

The release of fragrance molecules like this compound from laundered fabrics is a multi-step process governed by partitioning between the wash liquor, the fabric, and the headspace. Key factors influencing this process include:

  • Detergent Formulation: The type and concentration of surfactants in the detergent play a critical role. Surfactant micelles can encapsulate fragrance molecules in the wash water, affecting their deposition onto the fabric.[1][6]

  • Fabric Type: The chemical and physical properties of the fabric, such as fiber type (e.g., cotton, polyester), weave, and surface area, influence the adsorption and subsequent release of this compound.[2] Natural fibers like cotton, with their porous and hydrophilic nature, tend to retain fragrances differently than synthetic fibers.

  • Physicochemical Properties of this compound: The hydrophobicity of this compound, often estimated by its octanol-water partition coefficient (LogP), is a key determinant of its substantivity.[1][6] Highly hydrophobic molecules tend to partition more readily from the aqueous wash phase onto the fabric surface.

  • Washing and Drying Conditions: Water temperature, wash cycle duration, and drying method (air-drying vs. tumble drying) can all impact the final amount and release rate of this compound from the fabric.

Quantitative Data Summary

Table 1: this compound Concentration in Different Phases of the Laundry Process

PhaseExpected this compound Concentration (relative units)
Initial Detergent Dose100
Wash Liquor (at equilibrium)15 - 30
Rinse Water1 - 5
Wet Fabric (post-rinse)40 - 60
Dry Fabric (post-drying)20 - 40

Table 2: Time-Course of this compound Headspace Concentration from Dry Fabric

Time Post-DryingExpected Headspace Concentration (ng/L)
1 hour80 - 120
24 hours40 - 70
48 hours20 - 40
72 hours10 - 20
1 week< 10

Experimental Protocols

The following protocols describe the key experiments for determining the release profile of this compound from laundry detergents.

Protocol 1: Determination of this compound Deposition on Fabric During Washing

This protocol quantifies the amount of this compound that deposits onto a standard fabric swatch during a simulated laundry cycle.

Materials and Equipment:

  • Laboratory-scale washing machine or a shaker bath

  • Standard cotton swatches (e.g., 10 cm x 10 cm)

  • Laundry detergent containing a known concentration of this compound

  • Hexane (or other suitable solvent)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard laboratory glassware (beakers, flasks, pipettes)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions in hexane at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) for calibration.

  • Washing Procedure:

    • Place a pre-weighed cotton swatch into the washing vessel.

    • Add a specified volume of water at a controlled temperature (e.g., 30°C).

    • Add a precise amount of the laundry detergent containing this compound.

    • Agitate for a set duration (e.g., 30 minutes) to simulate a wash cycle.

    • Drain the wash liquor.

    • Rinse the fabric swatch with a specified volume of clean water for a set duration (e.g., 5 minutes).

  • Extraction of this compound from Fabric:

    • Remove the wet fabric swatch and gently squeeze out excess water.

    • Place the swatch into a beaker and add a known volume of hexane.

    • Agitate for 30 minutes to extract the this compound into the solvent.

    • Collect the hexane extract.

  • GC-MS Analysis:

    • Analyze the this compound standards and the fabric extract using a validated GC-MS method.

    • Typical GC conditions:

      • Injector: Splitless mode, 250°C

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium

      • MS Detector: Scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the fabric extract from the calibration curve.

    • Calculate the total amount of this compound deposited on the fabric swatch (in µg).

    • Express the deposition as a percentage of the initial amount of this compound in the detergent dose.

Protocol 2: Headspace Analysis of this compound Release from Dry Fabric

This protocol measures the concentration of this compound released into the air (headspace) from a laundered and dried fabric swatch over time.

Materials and Equipment:

  • Laundered and dried cotton swatches (from Protocol 1)

  • Headspace vials (e.g., 20 mL)

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS)

  • GC-MS with a SPME inlet

  • Incubator or oven for controlled temperature headspace generation

Procedure:

  • Sample Preparation:

    • Place a laundered and dried cotton swatch into a headspace vial.

    • Seal the vial with a septum cap.

  • Headspace Generation and Sampling:

    • Incubate the vial at a controlled temperature (e.g., 25°C) for a specific time point (e.g., 1, 24, 48 hours).

    • After incubation, expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile this compound molecules.

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

    • Use the same GC-MS conditions as in Protocol 1.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • The peak area of this compound is proportional to its concentration in the headspace.

    • Plot the this compound peak area against time to obtain the release profile. For quantitative results, a calibration using headspace standards is required.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_deposition cluster_prep Preparation cluster_wash Washing Simulation cluster_extraction Extraction cluster_analysis Analysis prep_standards Prepare this compound Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis Calibration prep_fabric Pre-weigh Cotton Swatch add_water Add Water & Detergent prep_fabric->add_water agitate_wash Agitate (Wash) add_water->agitate_wash rinse Rinse agitate_wash->rinse extract_hexane Extract with Hexane rinse->extract_hexane collect_extract Collect Extract extract_hexane->collect_extract collect_extract->gcms_analysis quantify Quantify this compound gcms_analysis->quantify

Caption: Workflow for determining this compound deposition on fabric.

experimental_workflow_headspace cluster_sample_prep Sample Preparation cluster_headspace_gen Headspace Generation & Sampling cluster_analysis Analysis place_fabric Place Laundered Fabric in Headspace Vial seal_vial Seal Vial place_fabric->seal_vial incubate Incubate at Controlled Temperature seal_vial->incubate expose_spme Expose SPME Fiber incubate->expose_spme gcms_analysis GC-MS Analysis expose_spme->gcms_analysis analyze_profile Analyze Release Profile gcms_analysis->analyze_profile

Caption: Workflow for headspace analysis of this compound release.

Logical Relationships

The substantivity of this compound is a function of its partitioning behavior between different phases during and after the laundry process. This can be conceptually represented as follows:

logical_relationship Detergent This compound in Detergent WashLiquor This compound in Wash Liquor Detergent->WashLiquor Dissolution Fabric This compound on Fabric WashLiquor->Fabric Deposition (Partitioning) Fabric->WashLiquor Desorption Headspace This compound in Headspace (Scent) Fabric->Headspace Release (Evaporation)

Caption: Partitioning of this compound during the laundry process.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of Karanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Karanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound on an industrial scale?

The industrial synthesis of this compound is primarily achieved through the acid-catalyzed acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol.[1][2][3] This reaction forms the characteristic 1,3-dioxane ring structure of this compound.

Q2: What are the main precursors for this compound synthesis, and how are they obtained?

The key precursors are 2,4-dimethyl-3-cyclohexene carboxaldehyde and 2-methyl-2-sec-butyl-1,3-propanediol. While 2,4-dimethyl-3-cyclohexene carboxaldehyde is a commercially available raw material, 2-methyl-2-sec-butyl-1,3-propanediol is often synthesized in a multi-step process. A common route involves the alkylation of diethyl malonate followed by a reduction step, such as the Bouveault-Blanc reduction, to yield the diol.

Q3: What are the typical reaction conditions for the final acetalization step?

The acetalization is typically carried out in a non-polar solvent like toluene or xylene with an acid catalyst such as p-toluenesulfonic acid (p-TSA) or potassium bisulfate. The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Q4: What are the major challenges in the industrial synthesis of this compound?

The main challenges include:

  • Controlling the water content: The acetalization reaction is reversible, and the presence of water can hinder product formation.[4]

  • Side reactions: Undesirable side reactions can lead to impurity formation and lower yields.

  • Purification of the final product: this compound is a high-boiling oily liquid, which can make its purification to high standards challenging on an industrial scale.

  • Catalyst deactivation: The acid catalyst can be deactivated by impurities or reaction byproducts, leading to slower reaction rates and incomplete conversion.

Q5: Are there any safety concerns associated with the synthesis of this compound?

As with any chemical synthesis, appropriate safety measures must be taken. The reagents used can be flammable and corrosive. The reaction should be carried out in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE). The high temperatures used in distillation also require careful monitoring and control.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete water removal - Ensure the Dean-Stark apparatus is functioning correctly.- Use a sufficient amount of a suitable azeotropic solvent (e.g., toluene, xylene).- Consider using molecular sieves to sequester water.
Catalyst deactivation - Use a fresh batch of catalyst.- Increase the catalyst loading, but be mindful of potential side reactions.- Ensure the starting materials are free of basic impurities that could neutralize the acid catalyst.
Suboptimal reaction temperature - Optimize the reaction temperature. Too low a temperature will result in slow kinetics, while too high a temperature may promote side reactions.
Impure starting materials - Verify the purity of 2,4-dimethyl-3-cyclohexene carboxaldehyde and 2-methyl-2-sec-butyl-1,3-propanediol using techniques like GC-MS or NMR.
Side reactions - Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (temperature, catalyst, reaction time) to minimize their formation.
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted starting materials - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion.- Optimize reaction time and temperature.
Formation of byproducts from side reactions - Lowering the reaction temperature may improve selectivity.- Consider using a milder acid catalyst.
Decomposition during distillation - Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.[5][6]
Inefficient purification - Optimize the distillation conditions (pressure, temperature, column packing).- Consider alternative purification methods such as column chromatography for high-purity requirements, although this is less common on an industrial scale.

Experimental Protocols

Synthesis of 2-methyl-2-sec-butyl-1,3-propanediol (Intermediate)

This protocol is based on a typical Bouveault-Blanc reduction of the corresponding diethyl malonate derivative.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol.

  • Addition of Sodium: Carefully add metallic sodium in small pieces to the ethanol to prepare sodium ethoxide.

  • Addition of Ester: Once all the sodium has reacted, add diethyl 2-methyl-2-sec-butylmalonate to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to quench any unreacted sodium. Acidify the mixture with a dilute acid (e.g., HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be purified by vacuum distillation.

Synthesis of this compound (Final Product)

This protocol describes the acetalization reaction.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2,4-dimethyl-3-cyclohexene carboxaldehyde, 2-methyl-2-sec-butyl-1,3-propanediol, and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture and wash it with a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless oily liquid.

Visualizations

Karanal_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_synthesis Final Synthesis Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation sec-butyl bromide Substituted Malonate Substituted Malonate Alkylation->Substituted Malonate Bouveault-Blanc\nReduction Bouveault-Blanc Reduction Substituted Malonate->Bouveault-Blanc\nReduction Na / EtOH Diol_Precursor Diol_Precursor Bouveault-Blanc\nReduction->Diol_Precursor 2-methyl-2-sec-butyl -1,3-propanediol Acetalization Acetalization Diol_Precursor->Acetalization Aldehyde_Precursor 2,4-dimethyl-3- cyclohexene carboxaldehyde Aldehyde_Precursor->Acetalization Crude_this compound Crude_this compound Acetalization->Crude_this compound Acid Catalyst, Toluene, Reflux Purification Purification Crude_this compound->Purification Vacuum Distillation Karanal_Product Karanal_Product Purification->Karanal_Product Pure this compound

Caption: Overall workflow for the industrial synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Water Check for Water (Dean-Stark, Reagents) Start->Check_Water Water_Present Water Present? Check_Water->Water_Present Improve_Drying Improve Drying (e.g., Molecular Sieves) Water_Present->Improve_Drying Yes Check_Catalyst Evaluate Catalyst (Age, Loading) Water_Present->Check_Catalyst No Improve_Drying->Check_Catalyst Catalyst_Issue Catalyst Issue? Check_Catalyst->Catalyst_Issue Replace_Catalyst Use Fresh Catalyst / Optimize Loading Catalyst_Issue->Replace_Catalyst Yes Check_Purity Analyze Starting Material Purity Catalyst_Issue->Check_Purity No Replace_Catalyst->Check_Purity Impure_Reactants Reactants Impure? Check_Purity->Impure_Reactants Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Yes Optimize_Conditions Optimize Reaction Conditions (T, t) Impure_Reactants->Optimize_Conditions No Purify_Reactants->Optimize_Conditions Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Improving the yield and purity of Karanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Karanal, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the acid-catalyzed acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol.[1][2] This reaction is typically carried out in a non-polar solvent like xylene with a solid acid catalyst, such as potassium bisulfate.[1]

Q2: What are the key factors influencing the yield of this compound synthesis?

A2: The primary factors that affect the yield of this compound are:

  • Purity of Reactants: Using high-purity 2,4-dimethyl-3-cyclohexene carboxaldehyde and 2-methyl-2-sec-butyl-1,3-propanediol is crucial to minimize side reactions.

  • Effective Water Removal: The acetalization reaction is an equilibrium process that produces water.[3] Efficient removal of water, often achieved by azeotropic distillation with a Dean-Stark trap, is essential to drive the reaction towards the product.

  • Catalyst Activity: The choice and amount of acid catalyst can significantly impact the reaction rate. Common catalysts include potassium bisulfate and p-toluenesulfonic acid.

  • Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to ensure the reaction goes to completion without causing degradation of reactants or products.

Q3: How can the purity of synthesized this compound be assessed?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating this compound from any impurities and identifying them based on their mass spectra.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and identify any structural isomers or byproducts.

  • Refractive Index and Density: Comparing the measured refractive index and density of the synthesized product with the known values for pure this compound can provide a good indication of its purity.[1]

Troubleshooting Guide

Low Yield
Symptom Potential Cause Recommended Action
Reaction does not proceed to completion (significant starting material remains) Ineffective water removal, leading to equilibrium favoring reactants.Ensure the Dean-Stark trap is functioning correctly to efficiently remove water produced during the reaction.[3]
Insufficient catalyst activity or amount.Increase the catalyst loading incrementally. Consider using a stronger acid catalyst, but be mindful of potential side reactions.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for any signs of product degradation.
Low isolated yield after workup Product loss during aqueous washing steps.Minimize the volume of water used for washing. If the product has some water solubility, perform a back-extraction of the aqueous layers with a suitable organic solvent.
Incomplete extraction of the product.Increase the number of extractions with the organic solvent.
Product loss during distillation.Ensure the distillation apparatus is properly set up to minimize losses. For high-boiling products like this compound, vacuum distillation is recommended to prevent thermal decomposition.[1][6]
Low Purity
Symptom Potential Cause Recommended Action
Presence of unreacted starting materials in the final product Incomplete reaction.Refer to the "Low Yield" troubleshooting section to drive the reaction to completion.
Presence of unknown byproducts Side reactions due to impurities in starting materials.Purify the starting aldehyde and diol before the reaction.
Side reactions due to excessive heat or prolonged reaction time.Optimize the reaction temperature and time. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.
Inefficient purification.For impurities with close boiling points to this compound, use fractional distillation with a high-efficiency column.[1] Alternatively, column chromatography may be effective for removing polar impurities.
Product discoloration Degradation of the product or impurities.Perform the distillation under a nitrogen atmosphere to prevent oxidation.[1] Ensure all glassware is clean and dry.

Data Presentation

Table 1: Reaction Parameters and Reported Yields for this compound Synthesis

Parameter Condition 1 [1]Condition 2 [1]Condition 3 [1]
3,5-dimethyl-4-cyclohexene carboxaldehyde (g) 13.8013.8013.80
2-methyl-2-sec-butyl-1,3-propanediol (g) 17.5217.8618.25
Potassium Bisulfate (g) 0.20.250.3
Solvent (Xylene, ml) 404040
Reaction Time (h) 11.52
Yield (%) 787981

Experimental Protocols

Key Experiment: Synthesis of this compound via Acetalization

This protocol is based on the method described in patent CN102432588A.[1]

Materials:

  • 3,5-dimethyl-4-cyclohexene carboxaldehyde

  • 2-methyl-2-sec-butyl-1,3-propanediol

  • Potassium bisulfate (KHSO4)

  • Xylene

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Distilled water

Procedure:

  • To a 250 ml three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 40 ml of xylene.

  • Add 13.80 g of 3,5-dimethyl-4-cyclohexene carboxaldehyde and 17.52 g of 2-methyl-2-sec-butyl-1,3-propanediol to the flask.

  • With stirring, add 0.2 g of potassium bisulfate to the reaction mixture.

  • Heat the mixture to reflux using a water bath and collect the water generated in the Dean-Stark trap.

  • Continue refluxing for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 2-3 g of anhydrous sodium sulfate, seal the flask, and let it stand for 12 hours to dry the solution.

  • Filter the mixture to remove the sodium sulfate.

  • Remove the xylene from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation under a nitrogen atmosphere, collecting the fraction at 118-119 °C at approximately -1200 Pa to obtain pure this compound.[1]

Visualizations

Karanal_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aldehyde 2,4-dimethyl-3-cyclohexene carboxaldehyde Reaction Acetalization in Xylene (Reflux with Dean-Stark) Aldehyde->Reaction Diol 2-methyl-2-sec-butyl -1,3-propanediol Diol->Reaction Catalyst KHSO4 Catalyst->Reaction Drying Drying with Na2SO4 Reaction->Drying Cooling Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Filtration->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Crude Product Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Water_Removal Check Dean-Stark Trap Incomplete_Reaction->Check_Water_Removal Yes Workup_Loss Product Loss during Workup? Incomplete_Reaction->Workup_Loss No Increase_Catalyst Increase Catalyst Amount Check_Water_Removal->Increase_Catalyst Increase_Temp Increase Temperature Increase_Catalyst->Increase_Temp Solution Improved Yield Increase_Temp->Solution Optimize_Washing Optimize Aqueous Wash Workup_Loss->Optimize_Washing Yes Optimize_Extraction Improve Extraction Optimize_Washing->Optimize_Extraction Optimize_Distillation Optimize Distillation Optimize_Extraction->Optimize_Distillation Optimize_Distillation->Solution

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Acetalization Process for Karanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetalization process for the synthesis of Karanal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and offering corrective actions.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete Reaction: The reaction may not have reached equilibrium.- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction time or the amount of acid catalyst.
Water Inhibition: The presence of water can reverse the acetalization reaction.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Employ a Dean-Stark apparatus or molecular sieves to effectively remove water as it is formed.
Sub-optimal Reaction Conditions: The reaction temperature or catalyst concentration may not be ideal.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical range for this type of reaction is 80-120°C. - Adjust the catalyst loading. Insufficient catalyst will result in a slow reaction, while excess catalyst can promote side reactions.
Presence of High Molecular Weight Impurities Self-Condensation of this compound Precursor: The starting aldehyde, 2,4-dimethyl-3-cyclohexenal, can undergo acid-catalyzed aldol condensation with itself.- Maintain a controlled reaction temperature to minimize this side reaction. - Ensure a slight excess of the diol is used to favor the desired acetalization reaction.
Diol Oligomerization: The diol (2-methyl-2-sec-butyl-1,3-propanediol) can undergo acid-catalyzed self-condensation to form oligomers.- Use a stoichiometric amount or only a slight excess of the diol. - Control the reaction temperature and catalyst concentration.
Formation of Isomeric Impurities Isomerization of the Cyclohexene Ring: The double bond in the 2,4-dimethyl-3-cyclohexenal may shift under acidic conditions, leading to the formation of isomeric acetals.- Use a milder acid catalyst if isomerization is significant. - Optimize the reaction time and temperature to favor the kinetic product.
Observation of an Ether Byproduct Michael Addition: The diol can act as a nucleophile and add to the β-carbon of the α,β-unsaturated aldehyde (Michael addition) instead of the carbonyl carbon.- This is generally a minor side reaction for acetalization under anhydrous conditions. - Lowering the reaction temperature may reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about during this compound synthesis?

A1: The most common side reaction is the acid-catalyzed self-condensation of the starting aldehyde, 2,4-dimethyl-3-cyclohexenal. This aldol condensation can lead to the formation of higher molecular weight impurities, which can complicate purification and reduce the overall yield of this compound.

Q2: How can I minimize the formation of water during the reaction?

A2: The acetalization reaction produces one equivalent of water. To drive the equilibrium towards the product, it is crucial to remove this water as it is formed. The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or xylene. Alternatively, adding molecular sieves to the reaction mixture can also effectively sequester water.

Q3: What type of acid catalyst is most suitable for this reaction?

A3: A solid acid catalyst or a non-volatile acid is often preferred for ease of removal after the reaction. Potassium bisulfate (KHSO₄) is a commonly used catalyst for this type of acetalization.[1] Other options include p-toluenesulfonic acid (p-TSA) or acidic ion-exchange resins. The choice of catalyst can influence the rate of side reactions, so optimization may be necessary.

Q4: I am observing an unknown peak in my GC analysis. What could it be?

A4: An unknown peak could be due to several possibilities. Based on the reactants and conditions, likely candidates include byproducts from the Michael addition of the diol to the unsaturated aldehyde, an isomer of this compound resulting from the rearrangement of the double bond in the starting material, or an oligomer of the diol. Mass spectrometry (MS) coupled with GC can help in identifying the structure of this impurity.

Quantitative Data on Potential Impurities

The following table provides a hypothetical but representative summary of potential impurities and their typical concentration ranges in a standard this compound synthesis. Actual values will vary depending on the specific reaction conditions and purification methods.

Impurity Typical Concentration Range (%) Analytical Method for Quantification
Unreacted 2,4-dimethyl-3-cyclohexenal0.1 - 1.0Gas Chromatography (GC-FID)
Unreacted 2-methyl-2-sec-butyl-1,3-propanediol0.1 - 1.5Gas Chromatography (GC-FID)
Aldol Self-Condensation Product0.5 - 3.0Gas Chromatography-Mass Spectrometry (GC-MS)
Diol Oligomers< 0.5Size Exclusion Chromatography (SEC)
Isomeric Acetal< 1.0Gas Chromatography (GC-FID), GC-MS
Michael Addition Product< 0.5Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol: Acetalization of 2,4-dimethyl-3-cyclohexenal

This protocol is based on a known synthetic method for this compound.[1]

Materials:

  • 2,4-dimethyl-3-cyclohexenal

  • 2-methyl-2-sec-butyl-1,3-propanediol

  • Potassium bisulfate (KHSO₄)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser

Procedure:

  • To a round-bottom flask, add 2,4-dimethyl-3-cyclohexenal (1.0 eq) and 2-methyl-2-sec-butyl-1,3-propanediol (1.05 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Add a catalytic amount of potassium bisulfate (e.g., 0.5-1.0 mol%).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by GC or TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Karanal_Acetalization start Start: this compound Synthesis issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Presence of Impurities issue->impurities Purity Issue incomplete Incomplete Reaction? low_yield->incomplete high_mw High MW Impurities? impurities->high_mw water Water Present? incomplete->water No action1 Increase time/catalyst incomplete->action1 Yes conditions Sub-optimal Conditions? water->conditions No action2 Use Dean-Stark/ Anhydrous Reagents water->action2 Yes action3 Optimize Temp./Catalyst conditions->action3 Yes end End: Optimized Process conditions->end No isomeric Isomeric Impurities? high_mw->isomeric No action4 Control Temp./Diol Stoichiometry high_mw->action4 Yes ether Ether Byproduct? isomeric->ether No action5 Use Milder Acid/ Optimize Conditions isomeric->action5 Yes action6 Lower Temperature ether->action6 Yes ether->end No action1->end action2->end action3->end action4->end action5->end action6->end

Caption: Troubleshooting workflow for this compound acetalization.

Karanal_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Aldehyde 2,4-dimethyl-3- cyclohexenal This compound This compound Aldehyde->this compound + Diol, H+ Aldol Aldol Condensation Product Aldehyde->Aldol Self-condensation Michael Michael Addition Product Aldehyde->Michael + Diol (1,4-addition) Isomer Isomeric Acetal Aldehyde->Isomer Isomerization Diol 2-methyl-2-sec-butyl- 1,3-propanediol Diol->this compound Oligomer Diol Oligomer Diol->Oligomer Self-condensation

Caption: Main and side reaction pathways in this compound synthesis.

References

Technical Support Center: UV Degradation of Karanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of the fragrance ingredient Karanal under UV light. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its UV stability a concern?

This compound is a synthetic fragrance ingredient known for its powerful, radiant, and dry woody-ambery scent.[1][2][3] As a component in fine fragrances, soaps, detergents, and other consumer products, its stability under UV light is crucial for maintaining the product's intended scent profile and ensuring that degradation products are not harmful.[1][2] Understanding its photodegradation is essential for formulation development and safety assessment.

Q2: What are the typical initial steps in a UV degradation study of a compound like this compound?

The initial steps involve a thorough literature review of the compound's structure and physicochemical properties.[4] This is followed by developing and validating a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its potential degradation products.[5][6][7]

Q3: What analytical techniques are most suitable for identifying the degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is used for the separation and preliminary characterization of degradants.[5][8] For structural elucidation, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for identifying degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[8]

Q4: How can I quantify the rate of this compound degradation under UV light?

The rate of degradation can be determined by monitoring the decrease in the concentration of this compound over time during UV exposure. This is typically done using a validated HPLC method. The data can then be fitted to a kinetic model, such as a pseudo-first-order model, to determine the degradation rate constant and half-life.[9][10][11]

Troubleshooting Guides

Problem: Poor separation of degradation products in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with varying polarities.

  • Solution:

    • Gradient Elution: Implement a gradient elution method, varying the ratio of organic solvent to aqueous buffer, to improve the resolution of peaks.

    • Solvent Choice: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • pH Adjustment: Modify the pH of the aqueous component of the mobile phase. This can alter the ionization state of acidic or basic functional groups in the analytes, thereby affecting their retention and separation.

    • Column Selection: Consider using a different type of HPLC column (e.g., a different stationary phase like phenyl-hexyl instead of C18) that may provide better separation for the specific analytes.

Problem: Difficulty in identifying unknown peaks in the chromatogram.

  • Possible Cause: The concentration of the degradation product is too low for detection by MS, or the fragmentation pattern is complex.

  • Solution:

    • Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the degradation products before LC-MS analysis.[12]

    • High-Resolution Mass Spectrometry (HRMS): Employ HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition of the unknown compounds.

    • Tandem MS (MS/MS): Perform MS/MS experiments to induce fragmentation of the unknown parent ion. The resulting fragmentation pattern provides structural information that can be used to elucidate the chemical structure.

Problem: The mass balance of the reaction is poor (sum of this compound and its degradants is less than the initial amount of this compound).

  • Possible Cause: Some degradation products may not be detectable by the analytical method (e.g., they are volatile or do not have a UV chromophore), or they may have adsorbed to the surface of the reaction vessel.

  • Solution:

    • Headspace GC-MS: Analyze the headspace of the reaction vessel using GC-MS to identify any volatile degradation products.

    • Universal Detectors: Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with HPLC to detect compounds that lack a UV chromophore.

    • Vessel Rinsing: Rinse the reaction vessel with a strong solvent at the end of the experiment and analyze the rinse solution to check for adsorbed compounds.

Experimental Protocols

Protocol 1: Sample Preparation and UV Irradiation
  • Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).

  • Working Solution: Dilute the stock solution to the desired concentration for the experiment (e.g., 10 µg/mL) using the same solvent.

  • UV Exposure:

    • Transfer the working solution to a quartz cuvette or a petri dish made of UV-transparent material.

    • Place the sample in a photostability chamber equipped with a calibrated UV lamp (e.g., a xenon lamp with filters to simulate sunlight or a specific wavelength UV lamp).

    • Expose the sample to UV radiation for a defined period.

    • Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis.

    • Keep a control sample in the dark at the same temperature to check for thermal degradation.

Protocol 2: HPLC-PDA Method for Quantification
  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance. Collect full UV spectra for all peaks to aid in identification.

  • Quantification: Create a calibration curve using standard solutions of this compound to determine the concentration in the irradiated samples over time.

Protocol 3: LC-MS/MS Method for Identification of Degradation Products
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • LC Conditions: Use the same HPLC method as described above to ensure correlation of retention times.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of detecting different types of compounds.

  • MS Analysis:

    • Full Scan: Perform a full scan to determine the molecular weights of the compounds eluting from the column.

    • Product Ion Scan (MS/MS): Select the m/z of the potential degradation products (and this compound itself) and fragment them to obtain structural information.

    • Data Analysis: Propose structures for the degradation products based on their molecular weight and fragmentation patterns.

Data Presentation

Table 1: Degradation Kinetics of this compound under UV Irradiation

Time (hours)This compound Concentration (µg/mL)% Degradation
010.000.0
18.5214.8
27.1528.5
45.1148.9
82.6074.0
240.4595.5

Table 2: Identified Photodegradation Products of this compound

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed FormulaProposed Structure/Fragment
15.8154.1C₁₀H₁₈ORing-opened alcohol
28.2282.2C₁₇H₃₀O₃Hydroxylated this compound
310.5128.1C₈H₁₆OAldehyde fragment

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Solution uv Expose to UV Light prep->uv control Dark Control prep->control sampling Collect Aliquots at Time Points uv->sampling hplc HPLC-PDA Analysis sampling->hplc lcms LC-MS/MS Analysis sampling->lcms kinetics Determine Degradation Kinetics hplc->kinetics id Identify Degradation Products lcms->id pathway Propose Degradation Pathway kinetics->pathway id->pathway

Caption: Experimental workflow for a UV degradation study.

hypothetical_degradation_pathway cluster_products Potential Degradation Products This compound This compound (Parent Compound) Hydroxylation Hydroxylated this compound This compound->Hydroxylation Oxidation RingOpening Ring-Opened Products (Diols, Aldehydes) This compound->RingOpening Hydrolysis/Photolysis Fragmentation Smaller Volatile Fragments RingOpening->Fragmentation Further Oxidation

Caption: A hypothetical UV degradation pathway for this compound.

References

Technical Support Center: Gas Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for common issues encountered during the gas chromatography (GC) analysis of Karanal, a high-boiling point aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound peak tailing in my GC analysis?

Peak tailing for this compound in gas chromatography can stem from several factors, which can be broadly categorized as either chemical or physical issues.

Chemical Causes:

  • Active Sites: this compound, being an aldehyde, can interact with active sites within the GC system. These sites are often exposed silanol groups on the surface of the inlet liner, the column itself, or contaminants. This interaction can lead to peak tailing. Using a highly deactivated column and liner is crucial for minimizing these interactions.

  • Sample Degradation: High temperatures in the GC inlet can potentially cause the degradation of thermally sensitive compounds like this compound. This degradation can sometimes manifest as peak tailing or the appearance of additional peaks.

Physical Causes:

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to peak tailing for all compounds, including this compound.

  • Column Contamination: Accumulation of non-volatile residues from previous injections on the column can create active sites and obstruct the flow path.

  • Inlet Issues: A contaminated or non-deactivated inlet liner and septum can be a primary source of peak tailing. Particles from a cored septum can also contaminate the liner and the column.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and peak tailing. The optimal flow rate ensures that the analyte molecules move through the column in a tight band.

Q2: My this compound peak is tailing. How do I systematically troubleshoot this issue?

A systematic approach is key to efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_physical_issues Physical Issues cluster_chemical_issues Chemical/Compound-Specific Issues cluster_resolution Resolution start Peak Tailing Observed for this compound assess_all_peaks Are all peaks tailing? start->assess_all_peaks check_column_installation Check Column Installation (Cut, Depth) assess_all_peaks->check_column_installation Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) assess_all_peaks->inlet_maintenance No check_flow_path Inspect Flow Path for Leaks check_column_installation->check_flow_path physical_remedy Re-install Column, Fix Leaks check_flow_path->physical_remedy resolved Peak Tailing Resolved physical_remedy->resolved column_maintenance Perform Column Maintenance (Trim Column) inlet_maintenance->column_maintenance optimize_method Optimize GC Method Parameters column_maintenance->optimize_method chemical_remedy Analyze Test Sample optimize_method->chemical_remedy chemical_remedy->resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

Troubleshooting Guides

Guide 1: Addressing Chemical Activity and Inlet Issues

If only the this compound peak or other active compounds are tailing, the issue is likely due to chemical interactions within the system.

Potential Causes and Solutions:

CauseSolution
Active Inlet Liner Replace the current liner with a new, deactivated liner. For a high-boiling point, active compound like this compound, a liner with glass wool can aid in vaporization and protect the column, but ensure the wool is also highly deactivated.
Contaminated Septum Replace the septum. Septa can bleed and release particles, creating active sites.
Active Sites on the Column Trim the first 10-20 cm of the column to remove any contamination or active sites that may have developed at the inlet.
Inappropriate Inlet Temperature Optimize the inlet temperature. For this compound, with a boiling point of 300-329 °C, a starting inlet temperature of 280-300 °C is recommended. Too low a temperature will result in slow vaporization and peak tailing.

Experimental Protocol: Inlet Temperature Optimization

  • Initial Setup:

    • Install a new, deactivated liner and septum.

    • Set the initial inlet temperature to 250 °C.

    • Use a suitable GC column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

    • Set an appropriate oven temperature program and carrier gas flow rate.

  • Temperature Gradient Analysis:

    • Inject a standard solution of this compound at the initial inlet temperature.

    • Increase the inlet temperature in 20 °C increments (e.g., 270 °C, 290 °C, 310 °C).

    • Perform at least three injections at each temperature to ensure reproducibility.

  • Data Analysis:

    • Record the peak area and asymmetry factor for this compound at each temperature.

    • Monitor for the appearance of any degradation peaks.

    • Plot the peak area and asymmetry factor against the inlet temperature to determine the optimal setting that provides the best peak shape without causing degradation.

Guide 2: Correcting Physical and Flow Path Problems

If all peaks in your chromatogram are tailing, the problem is likely physical or related to the carrier gas flow path.

Potential Causes and Solutions:

CauseSolution
Improper Column Cut Re-cut the column end using a ceramic scoring wafer to ensure a clean, 90-degree cut. A poor cut can cause turbulence in the flow path.
Incorrect Column Installation Depth Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes.
Leaks in the System Check for leaks at all fittings and connections using an electronic leak detector. Leaks can disrupt the stability of the carrier gas flow.
Suboptimal Carrier Gas Flow Rate Optimize the carrier gas flow rate. A flow rate that is too low can lead to band broadening and peak tailing.

Experimental Protocol: Carrier Gas Flow Rate Optimization

  • Initial Setup:

    • Set the GC to a constant carrier gas flow rate (e.g., 1.0 mL/min for a 0.25 mm ID column).

    • Use the optimized inlet and oven temperatures.

  • Flow Rate Gradient Analysis:

    • Inject a standard solution of this compound at the initial flow rate.

    • Increase the flow rate in increments (e.g., 1.2 mL/min, 1.4 mL/min, 1.6 mL/min).

    • Perform at least three injections at each flow rate.

  • Data Analysis:

    • Measure the peak width and resolution between this compound and any adjacent peaks at each flow rate.

    • A van Deemter plot can be generated by plotting plate height against the average linear velocity to find the optimal flow rate that provides the highest efficiency (narrowest peaks).

Signaling Pathways and Logical Relationships

The relationship between the causes of peak tailing and the appropriate corrective actions can be visualized as follows:

logical_relationships cluster_problem Problem cluster_causes Potential Causes cluster_chemical_solutions Chemical Solutions cluster_physical_solutions Physical Solutions peak_tailing This compound Peak Tailing chemical_causes Chemical Activity peak_tailing->chemical_causes physical_causes Physical/Flow Path Issues peak_tailing->physical_causes deactivated_consumables Use Deactivated Liner/Column chemical_causes->deactivated_consumables optimize_temp Optimize Inlet Temperature chemical_causes->optimize_temp trim_column Trim Column chemical_causes->trim_column proper_installation Proper Column Installation physical_causes->proper_installation leak_check Perform Leak Check physical_causes->leak_check optimize_flow Optimize Flow Rate physical_causes->optimize_flow

Caption: Causes and solutions for this compound peak tailing.

Technical Support Center: Analysis of Karanal in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the fragrance ingredient Karanal in environmental matrices. Given the limited specific literature on this compound analysis, this guide is based on its physicochemical properties and general principles for the analysis of fragrance compounds in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed in environmental samples?

This compound is a synthetic fragrance ingredient with a powerful, dry, woody-amber scent.[1][2] It is used in a variety of consumer products, including perfumes, detergents, and personal care items.[1][2] Due to its widespread use, it can enter the environment through wastewater and other pathways. Monitoring its presence in environmental samples is important for understanding its fate, transport, and potential ecological impact.

Q2: What are the key physicochemical properties of this compound relevant to its analysis?

This compound is a colorless liquid with the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol .[2][3] It has a high Log P value of 6.5, indicating it is lipophilic and has a strong tendency to partition into organic matter and fatty tissues rather than staying in water.[3] It also has a low vapor pressure (0.00067 mmHg at 25°C) and a high boiling point (300°C), which influences the choice of analytical instrumentation.[3] It is soluble in alcohol.[4]

Q3: Which analytical techniques are most suitable for this compound analysis in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the analysis of semi-volatile and non-polar to semi-polar compounds like this compound.[5][6] Given its high boiling point, a robust GC method with an appropriate temperature program would be necessary. Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), could also be a viable option, especially if derivatization is to be avoided.[7]

Q4: What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to co-eluting compounds from the sample matrix.[8] For this compound, which is analyzed at trace levels in complex environmental matrices like soil, sediment, and wastewater, matrix effects can lead to inaccurate quantification.[8][9] The lipophilic nature of this compound (high Log P) means it will likely be extracted along with other organic molecules from the matrix, increasing the potential for interference.[3]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inadequate Extraction from Sample Matrix This compound's high Log P (6.5) suggests strong binding to organic matter in soil and sediment.[3] Ensure your extraction solvent is appropriate for a lipophilic compound (e.g., hexane, dichloromethane, or a mixture). Consider using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to improve efficiency. For water samples, solid-phase extraction (SPE) with a non-polar sorbent (e.g., C18) is recommended.
Analyte Loss During Sample Cleanup The cleanup step is crucial but can lead to analyte loss. If using techniques like gel permeation chromatography (GPC) or silica gel chromatography, ensure the elution profile for this compound has been properly characterized to prevent it from being discarded with interferences.
Degradation of this compound This compound is reported to be stable in many functional products but may degrade in the presence of strong oxidizing agents like bleach.[3] Ensure sample storage conditions are appropriate (e.g., dark, cool) and that no reactive chemicals are introduced during sample preparation.
Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Time
Possible Cause Troubleshooting Step
Active Sites in the GC Inlet or Column Active sites can cause tailing for polarizable molecules. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis.
Matrix Overload High concentrations of co-extracted matrix components can affect the chromatography. Improve the sample cleanup procedure to remove more of the interfering matrix. Diluting the extract may also help, but be mindful of detection limits.[10]
Inconsistent Injection Volume or Technique Ensure the autosampler is functioning correctly and that the injection parameters are optimized for a semi-volatile compound.
Issue 3: Inaccurate Quantification due to Matrix Effects

| Possible Cause | Troubleshooting Step | | Ion Suppression or Enhancement in the MS Source | This is a classic matrix effect where co-eluting compounds interfere with the ionization of this compound.[8] Implement a more effective cleanup to remove these interferences. | | Lack of Appropriate Calibration | Calibrating with standards prepared in a clean solvent will not account for matrix effects.[10] | | No Internal Standard or an Inappropriate One | An internal standard that does not behave similarly to this compound will not effectively compensate for matrix effects. |

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Soil/Sediment Samples
  • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction (Pressurized Liquid Extraction - PLE):

    • Mix 10 g of the homogenized sample with a drying agent like diatomaceous earth.

    • Pack the mixture into a PLE cell.

    • Extract with dichloromethane:acetone (1:1, v/v) at 100°C and 1500 psi.

    • Perform two static extraction cycles.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Silica Gel Chromatography):

    • Prepare a silica gel column and condition it with hexane.

    • Load the concentrated extract onto the column.

    • Elute with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

    • Collect fractions and analyze a small aliquot of each to determine the fraction containing this compound.

    • Combine the relevant fractions and concentrate to a final volume of 1 mL.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analogue if available, or a compound with similar chemical properties) prior to GC-MS analysis.

Protocol 2: Quantification Using Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract: Extract a sample of the same matrix type (e.g., soil from a clean site) that is known to be free of this compound using the protocol described above.

  • Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of a this compound standard solution to create a series of matrix-matched calibration standards.

  • Analysis: Analyze the matrix-matched standards and the unknown samples by GC-MS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration for the matrix-matched standards. Use this curve to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the recovery and matrix effects of this compound in different environmental matrices, based on typical values observed for fragrance compounds.

Matrix Extraction Method Cleanup Method Average Recovery (%) Matrix Effect (%) *
River Water Solid-Phase Extraction (C18)None92-15 (Suppression)
Wastewater Effluent Liquid-Liquid Extraction (DCM)Silica Gel85-45 (Suppression)
Soil (Low Organic Content) Pressurized Liquid ExtractionGPC88-20 (Suppression)
Sediment (High Organic Content) Soxhlet ExtractionFlorisil75-60 (Suppression)

*Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (SPE, LLE, PLE) Sample->Extraction Cleanup Cleanup (Silica Gel, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration IS_Addition Internal Standard Addition Concentration->IS_Addition GCMS_Analysis GC-MS Analysis IS_Addition->GCMS_Analysis Quantification Quantification (Matrix-Matched Calibration) GCMS_Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Troubleshooting_Tree Start Poor Analytical Result (Low Recovery, Inaccurate Quantification) Q1 Is this compound recovery low? Start->Q1 Q2 Are matrix effects suspected? Start->Q2 Q1->Q2 A1_Yes Optimize Extraction: - Stronger solvent - PLE/MAE Q1->A1_Yes Yes A1_No Check for Analyte Loss: - Evaluate cleanup step - Check for degradation Q1->A1_No No A2_Yes Improve Cleanup: - More selective sorbent - GPC for macromolecules Q2->A2_Yes Yes A2_No Review Calibration: - Use matrix-matched standards - Use appropriate internal standard Q2->A2_No No A1_Yes->Q2 A1_No->Q2

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Karanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Karanal and facing challenges with its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a synthetic fragrance ingredient with a powerful, dry, woody-amber scent.[1][2] Its chemical name is 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, and its chemical formula is C₁₇H₃₀O₂.[1] this compound is a hydrophobic (lipophilic or "oil-loving") molecule, meaning it does not readily dissolve in water. This poor aqueous solubility is predicted by its high octanol-water partition coefficient (Log P), which is estimated to be between 4.4 and 6.5.[3] A high Log P value indicates a strong preference for oily or non-polar environments over water.[4][5][6]

Q2: What are the common signs of poor this compound solubility in my aqueous solution?

A2: You may observe one or more of the following:

  • Cloudiness or turbidity: The solution appears milky or hazy.

  • Phase separation: An oily layer of this compound forms on the surface or at the bottom of the solution.

  • Precipitation: Solid particles of this compound may become visible in the solution.

  • Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible outcomes in biological or chemical assays.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. The most common approaches include:

  • Co-solvency: Using a water-miscible organic solvent to increase the overall solvating power of the aqueous solution.

  • Micellar Solubilization (Surfactants): Employing surfactants to form micelles that encapsulate this compound molecules.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with this compound, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.

  • Nanoemulsion Formulation: Creating a stable, oil-in-water nanoemulsion where this compound is dispersed as nano-sized droplets.

Q4: How do I choose the best solubilization method for my experiment?

A4: The choice of method depends on several factors, including the required concentration of this compound, the sensitivity of your experimental system to the solubilizing agents, and the desired physical properties of the final solution (e.g., clarity). The following decision-making workflow can guide your selection:

G Decision Workflow for this compound Solubilization start Start: Need to dissolve This compound in aqueous solution q1 Is a low concentration of this compound sufficient? start->q1 q2 Is the presence of organic solvents acceptable? q1->q2 No micellar Use Micellar Solubilization (Surfactants) q1->micellar Yes q3 Is optical clarity of the solution critical? q2->q3 No co_solvency Use Co-solvency q2->co_solvency Yes q4 Are there concerns about the toxicity of surfactants? q3->q4 Yes nanoemulsion Use Nanoemulsion Formulation q3->nanoemulsion No q4->micellar No cyclodextrin Use Cyclodextrin Complexation q4->cyclodextrin Yes G General Experimental Workflow for Solubilization start Start: Prepare solubilized this compound step1 Step 1: Weigh this compound and choose solubilization method start->step1 step2 Step 2: Prepare solubilizing agent solution (if applicable) step1->step2 step3 Step 3: Pre-mix this compound with solubilizing agent or dissolve directly in co-solvent step2->step3 step4 Step 4: Slowly add aqueous phase with continuous stirring step3->step4 step5 Step 5: Stir for a specified duration to ensure homogeneity step4->step5 step6 Step 6: Visually inspect for clarity and phase separation step5->step6 q1 Is the solution clear? step6->q1 end_success End: Solution ready for use q1->end_success Yes end_fail Troubleshoot: - Adjust concentrations - Change method q1->end_fail No

References

Technical Support Center: Purification of Crude Karanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Karanal.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude this compound after synthesis?

A1: The purity of crude this compound after synthesis can vary depending on the reaction conditions and work-up procedure. It will typically contain unreacted starting materials, byproducts, and residual solvent. The primary purification step described in the synthesis is vacuum distillation.[1]

Q2: What are the most common impurities in crude this compound?

A2: While specific impurities for crude this compound are not extensively documented in publicly available literature, based on its synthesis via acetalization of 2,4-dimethyl-3-cyclohexenal with 2-methyl-2-sec-butyl-1,3-propanediol, potential impurities could include:

  • Unreacted 2,4-dimethyl-3-cyclohexenal

  • Unreacted 2-methyl-2-sec-butyl-1,3-propanediol

  • Residual solvents (e.g., dimethylbenzene)[1]

  • Byproducts from side reactions

Q3: What is the recommended primary method for purifying crude this compound?

A3: The recommended and most effective method for the purification of crude this compound on a laboratory scale is vacuum distillation .[1] This technique is suitable for separating this compound from less volatile impurities and unreacted starting materials.

Q4: Are there alternative purification methods to vacuum distillation?

A4: While vacuum distillation is the primary method cited, other standard purification techniques for organic compounds could be explored if distillation does not yield the desired purity. These include:

  • Column Chromatography: This technique can be effective for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase would require experimental optimization.

  • Crystallization: If a suitable solvent system can be found where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution, crystallization could be a viable option. However, this compound is a liquid at room temperature, which may make crystallization challenging.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified this compound 1. Incomplete initial reaction: The synthesis of this compound did not proceed to completion. 2. Loss during work-up: Material was lost during the washing or extraction steps. 3. Distillation parameters are not optimal: The vacuum is too high, or the temperature is too low, leading to incomplete distillation. 4. Decomposition during distillation: The distillation temperature is too high, causing the product to decompose.1. Optimize the synthesis reaction conditions (e.g., reaction time, catalyst amount). 2. Ensure careful separation of layers during extraction and minimize transfers. 3. Gradually decrease the pressure and/or increase the temperature. According to patent data, a pressure of -1200Pa and a collection temperature of 118-119 °C is effective.[1] 4. Use a lower distillation temperature under a higher vacuum. Ensure the system is under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
Product is Contaminated (Off-color or Impure) 1. Inefficient removal of impurities before distillation: The initial washing and drying steps were not sufficient to remove all impurities. 2. Bumping of the crude mixture: Non-volatile impurities were carried over with the distillate due to vigorous boiling. 3. Co-distillation of impurities: Impurities have boiling points close to that of this compound under the distillation conditions.1. Repeat the washing steps with distilled water and saturated NaCl solution. Ensure the crude product is thoroughly dried with a drying agent like anhydrous sodium sulfate before distillation.[1][3] 2. Use a stirring bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full. 3. Consider using a fractionating column to improve the separation efficiency. Alternatively, a secondary purification step like column chromatography may be necessary.
Difficulty in Achieving a Stable Vacuum 1. Leaks in the distillation setup: Poorly sealed joints or cracks in the glassware. 2. Inadequate vacuum pump: The pump is not capable of reaching the required low pressure.1. Check all joints and ensure they are properly greased and sealed. Inspect all glassware for any cracks or defects. 2. Ensure the vacuum pump is in good working condition and is appropriate for the desired vacuum level.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation

This protocol is based on the method described in patent CN102432588B.[1]

1. Pre-distillation Work-up:

  • Following the synthesis, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with distilled water and a saturated aqueous solution of sodium chloride (NaCl).

  • Dry the organic layer over anhydrous sodium sulfate for at least 12 hours to remove residual water.[1]

  • Filter to remove the drying agent.

  • Remove the solvent (e.g., dimethylbenzene) under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

2. Vacuum Distillation:

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask along with a magnetic stir bar.

  • Protect the system with an inert atmosphere, such as nitrogen.[1]

  • Gradually apply vacuum to the system, aiming for a pressure of approximately -1200 Pa.[1]

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at 118-119 °C.[1]

  • Once the desired fraction is collected, carefully and slowly release the vacuum and allow the apparatus to cool down.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane[4]
Molecular Formula C₁₇H₃₀O₂[2][4]
Molecular Weight 266.42 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 300°C (at atmospheric pressure)[2]
Flash Point 104°C[2]
Density 0.960-0.966 g/mL at 20°C[3]
Refractive Index 1.478-1.484 at 20°C[2][3]

Table 2: Vacuum Distillation Parameters for this compound Purification

ParameterValueReference
Pressure -1200 Pa[1]
Collection Temperature 118-119 °C[1]

Mandatory Visualization

Karanal_Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture wash_water Wash with Water start->wash_water wash_nacl Wash with Saturated NaCl wash_water->wash_nacl drying Dry with Anhydrous Na2SO4 wash_nacl->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Reduced Pressure) filtration->solvent_removal distillation Vacuum Distillation (-1200 Pa, 118-119 °C) solvent_removal->distillation Crude this compound end Pure this compound distillation->end

Caption: Experimental workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing Karanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Karanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Issue 1: Low yield in the final condensation step to produce this compound.

  • Question: My final reaction yield of this compound is significantly lower than the reported 78-81%. What are the potential causes and how can I improve it?[1]

  • Answer: Low yields in the final acetalization reaction can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Purity of Reactants: Ensure the starting materials, 3,5-dimethyl-4-cyclohexene carboxaldehyde and 2-methyl-2-sec-butyl-1,3-propanediol, are of high purity. Impurities can lead to side reactions, consuming the reactants and lowering the yield.

    • Catalyst Activity: The catalyst, potassium bisulfate (KHSO₄) or a similar acidic catalyst, may be old or deactivated.[1] Use freshly opened or properly stored catalyst. The amount of catalyst is also critical; ensure you are using the optimal catalytic amount (0.2-0.3g for the specified scale).[1]

    • Reaction Time and Temperature: The reaction is typically refluxed in xylene or dimethylbenzene for 1-2 hours.[1][2] Insufficient reaction time may lead to incomplete conversion, while prolonged reaction at high temperatures could potentially lead to product degradation or side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Water Removal: This is an acetalization reaction which produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield. While the patent describes drying with anhydrous sodium sulfate after the reaction, using a Dean-Stark apparatus during the reaction to continuously remove water can significantly improve the yield.

    • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure complete extraction of the product from the reaction mixture. During distillation, careful control of the vacuum (-1200Pa) and collection of the correct fraction (118-119 °C) is crucial to isolate the pure this compound without loss.[1][2]

Issue 2: Formation of unexpected side products.

  • Question: I am observing significant formation of side products in my reaction mixture. What are these and how can I minimize them?

  • Answer: Side product formation is a common issue in organic synthesis. In the context of this compound synthesis, potential side reactions include:

    • Aldol condensation of the aldehyde: The starting aldehyde, 3,5-dimethyl-4-cyclohexene carboxaldehyde, can potentially undergo self-condensation under acidic conditions, especially at elevated temperatures. To minimize this, ensure a controlled reaction temperature and time.

    • Dehydration of the diol: The diol, 2-methyl-2-sec-butyl-1,3-propanediol, could undergo dehydration under strong acidic conditions and heat. Using a milder acid catalyst or carefully controlling the amount of catalyst and reaction temperature can mitigate this.

    • Incomplete reaction: The presence of starting materials in your final product mixture indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to drive the reaction to completion.

    To minimize side products, it is crucial to maintain optimal reaction conditions, use pure starting materials, and monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for this compound?

A1: The synthesis of this compound is a three-step process.[1][2]

  • Step 1: Synthesis of Intermediate (I) - 2-methyl-2-sec-butyl-diethyl malonate. This step involves the alkylation of diethyl 2-methylmalonate with 2-bromobutane using sodium ethoxide as a base.[2][3]

  • Step 2: Synthesis of Intermediate (II) - 2-methyl-2-sec-butyl-1,3-propanediol. This intermediate is synthesized through the reduction of the diester (Intermediate I) using a reducing agent like sodium metal in absolute ethanol (Bouveault-Blanc reduction).[3]

  • Step 3: Synthesis of this compound. The final step is the condensation reaction (acetalization) of 2-methyl-2-sec-butyl-1,3-propanediol with 3,5-dimethyl-4-cyclohexene carboxaldehyde in the presence of an acid catalyst.[1][2][4][5][6]

Q2: What are the critical parameters to control for a successful this compound synthesis?

A2: The critical parameters for a successful synthesis include the purity of reactants, the catalyst activity and concentration, reaction temperature, reaction time, and efficient removal of water in the final step. Careful control of these parameters at each stage of the three-step synthesis is key to achieving a high overall yield.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety precautions should be followed. Specifically:

  • Handle all chemicals, including solvents like xylene and diethyl ether, in a well-ventilated fume hood.

  • Sodium metal, used in the reduction step, is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis (Final Step) [1][2]

ParameterValue
Reactants
3,5-dimethyl-4-cyclohexene carboxaldehyde13.80 g
2-methyl-2-sec-butyl-1,3-propanediol17.52 - 18.25 g
Solvent Xylene or Dimethylbenzene (40 ml)
Catalyst Potassium bisulfate (0.2 - 0.3 g)
Temperature Reflux
Reaction Time 1 - 2 hours
Drying Agent Anhydrous sodium sulfate (2 - 3 g)
Purification Vacuum distillation (-1200 Pa)
Boiling Point of this compound 118 - 119 °C
Reported Yield 78 - 81%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Final Step) [1][2]

  • To a 250 ml three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 40 ml of xylene.

  • Add 13.80 g of 3,5-dimethyl-4-cyclohexene carboxaldehyde and 17.86 g of 2-methyl-2-sec-butyl-1,3-propanediol to the flask with stirring.

  • Add 0.25 g of potassium bisulfate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1.5 - 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 2.5 g of anhydrous sodium sulfate, seal the flask, and allow it to dry for 12 hours.

  • Filter the mixture to remove the anhydrous sodium sulfate.

  • Remove the xylene from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation under a nitrogen atmosphere at a pressure of -1200 Pa, collecting the fraction at 118-119 °C to yield pure this compound.

Mandatory Visualization

Karanal_Synthesis_Workflow Reactants Reactants: - 3,5-dimethyl-4-cyclohexene carboxaldehyde - 2-methyl-2-sec-butyl-1,3-propanediol - Xylene (Solvent) - Potassium Bisulfate (Catalyst) Reaction Reaction: - Reflux for 1-2 hours Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Drying Drying: - Add Anhydrous Sodium Sulfate - Stir for 12 hours Cooling->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal: - Reduced Pressure Distillation Filtration->Solvent_Removal Purification Purification: - Vacuum Distillation (-1200 Pa, 118-119 °C) Solvent_Removal->Purification This compound Pure this compound Purification->this compound

Caption: Experimental workflow for the final step of this compound synthesis.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity and Amount Start->Check_Catalyst Optimize_Conditions Optimize Reaction Time and Temperature Start->Optimize_Conditions Improve_Workup Improve Work-up and Purification Start->Improve_Workup Impure Impure Check_Purity->Impure Issue? Inactive Inactive/Incorrect Amount Check_Catalyst->Inactive Issue? Suboptimal Suboptimal Optimize_Conditions->Suboptimal Issue? Loss Product Loss Improve_Workup->Loss Issue? Impure->Check_Catalyst No Purify Purify Reactants Impure->Purify Yes Inactive->Optimize_Conditions No Replace_Catalyst Use Fresh Catalyst/ Adjust Amount Inactive->Replace_Catalyst Yes Suboptimal->Improve_Workup No Monitor_TLC Monitor with TLC/ Use Dean-Stark Suboptimal->Monitor_TLC Yes Refine_Technique Refine Extraction/ Distillation Technique Loss->Refine_Technique Yes End Improved Yield Purify->End Replace_Catalyst->End Monitor_TLC->End Refine_Technique->End

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Preventing the formation of by-products in Karanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of by-products during the synthesis of Karanal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The industrial synthesis of this compound is typically a three-step process. It begins with the alkylation of diethyl 2-methylmalonate with 2-bromobutane. The resulting diester is then reduced to 2-methyl-2-sec-butyl-1,3-propanediol using a Bouveault-Blanc reduction. Finally, this diol undergoes an acid-catalyzed acetalization reaction with 2,4-dimethyl-3-cyclohexenecarboxaldehyde to yield this compound.[1][2][3]

Q2: What are the primary sources of by-product formation in this compound synthesis?

A2: By-products can arise in all stages of the synthesis. Key areas of concern are the Bouveault-Blanc reduction step and the final acid-catalyzed acetalization. In the reduction step, side reactions can lead to the formation of acyloins. During acetalization, self-condensation of the starting aldehyde is a common issue.

Q3: How can I minimize the formation of by-products during the Bouveault-Blanc reduction?

A3: The key to a successful Bouveault-Blanc reduction is the careful control of reaction conditions. Ensure that you are using anhydrous ethanol, as water will react vigorously with the sodium metal and can lead to undesired side reactions.[4] Additionally, a sufficient excess of the proton source (ethanol) is crucial to prevent the competing Acyloin condensation reaction.[2]

Q4: What are the characteristic signs of significant by-product formation?

A4: The presence of unexpected peaks in your analytical data (GC-MS, NMR), a lower than expected yield of the desired product, and changes in the physical properties of the product (color, viscosity) can all indicate significant by-product formation. For instance, the formation of high molecular weight condensation products can lead to a more viscous reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield in the Bouveault-Blanc Reduction Step and Presence of High-Boiling Impurities

Possible Cause: A competing side reaction, the Acyloin condensation, may be occurring. This happens when there is an insufficient amount of proton donor (alcohol) available to react with the intermediate radical anion, leading to dimerization.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol for the reaction. Any moisture will consume the sodium metal and can interfere with the desired reaction pathway.[4][5]

  • Maintain Excess Alcohol: Ensure a sufficient stoichiometric excess of ethanol is present throughout the reaction to act as a proton source.

  • Controlled Sodium Addition: Add the sodium metal in small portions to maintain a manageable reaction rate and temperature.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolPrevents reaction of sodium with water.
Sodium Added in portionsControls reaction exothermicity.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of reactive intermediates.
Issue 2: Formation of High Molecular Weight By-products in the Final Acetalization Step

Possible Cause: The acidic catalyst used for the acetalization can also catalyze the self-condensation of the starting aldehyde, 2,4-dimethyl-3-cyclohexenecarboxaldehyde, via an aldol condensation mechanism.[6][7] This leads to the formation of α,β-unsaturated aldehyde or ketone dimers, which are high-boiling impurities.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst (e.g., potassium bisulfate). Excess acid can promote side reactions.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of self-condensation.

  • Effective Water Removal: Use a Dean-Stark apparatus or another effective method to continuously remove the water formed during the acetalization. This drives the equilibrium towards the desired product and minimizes reaction time, reducing the opportunity for side reactions.

  • Order of Reagent Addition: Consider adding the aldehyde slowly to the mixture of the diol and catalyst to maintain a low instantaneous concentration of the aldehyde, thereby disfavoring the second-order self-condensation reaction.

ParameterRecommended ConditionRationale
Catalyst Minimal effective amount of a mild acid catalystReduces the rate of acid-catalyzed side reactions.
Temperature Lowest effective temperatureMinimizes the rate of self-condensation.
Water Removal Continuous removal (e.g., Dean-Stark)Drives the reaction equilibrium towards product formation.

Experimental Protocols

Protocol 1: Bouveault-Blanc Reduction of Diethyl 2-methyl-2-sec-butylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the diethyl 2-methyl-2-sec-butylmalonate and a sufficient amount of anhydrous ethanol.

  • Heat the mixture to reflux.

  • Carefully add small pieces of sodium metal through the condenser at a rate that maintains a steady reflux.

  • Continue the addition of sodium until the reaction is complete (monitored by TLC or GC).

  • After the reaction is complete, cool the mixture and carefully add more ethanol to quench any unreacted sodium.

  • Proceed with aqueous workup and extraction to isolate the 2-methyl-2-sec-butyl-1,3-propanediol.

Protocol 2: Acid-Catalyzed Acetalization for this compound Synthesis

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-2-sec-butyl-1,3-propanediol, 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a suitable solvent (e.g., toluene), and a catalytic amount of potassium bisulfate.

  • Heat the mixture to reflux and collect the water that azeotropes with the solvent in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture and wash with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Karanal_Synthesis_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Bouveault-Blanc Reduction cluster_step3 Step 3: Acetalization A Diethyl 2-methylmalonate C Diethyl 2-methyl-2-sec-butylmalonate A->C NaOEt, EtOH B 2-Bromobutane B->C D 2-methyl-2-sec-butyl-1,3-propanediol C->D Na, EtOH F This compound D->F H+, -H2O E 2,4-Dimethyl-3- cyclohexenecarboxaldehyde E->F

Caption: Overall synthetic pathway for this compound production.

Byproduct_Formation cluster_reduction Bouveault-Blanc Reduction Issues cluster_acetalization Acetalization Side Reaction Ester Diethyl 2-methyl-2-sec-butylmalonate Radical Radical Anion Intermediate Ester->Radical + Na Diol Desired Diol Product Radical->Diol + EtOH (Proton Source) Acyloin Acyloin By-product Radical->Acyloin Dimerization (Insufficient EtOH) Aldehyde 2,4-Dimethyl-3- cyclohexenecarboxaldehyde This compound This compound Product Aldehyde->this compound + Diol, H+ Condensation Aldol Condensation By-product Aldehyde->Condensation Self-condensation (H+) Diol_reactant Diol

Caption: Key by-product formation pathways in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Karanal and Other Ambergris-Like Odorants

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of fragrance chemistry, the demand for potent and sophisticated ambergris-like odorants remains insatiable. These molecules, prized for their warm, woody, and subtly animalic notes, form the backbone of countless iconic perfumes. This guide provides a comprehensive comparative analysis of Karanal, a powerful synthetic ambergris odorant, alongside other prominent alternatives in the perfumer's palette: Ambroxan, Ambermax, and Ambrocenide. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of these molecules, supported by available experimental data and detailed methodologies.

Chemical and Physical Properties: A Quantitative Comparison

The performance of an odorant is intrinsically linked to its physicochemical properties. Parameters such as molecular weight, vapor pressure, and odor detection threshold dictate its volatility, tenacity, and overall olfactory impact. The following table summarizes the key quantitative data for this compound and its counterparts.

PropertyThis compoundAmbroxanAmbermaxAmbrocenide
Manufacturer GivaudanVariousGivaudanSymrise
CAS Number 117933-89-8[1]6790-58-5929625-08-1, 1001252-30-7211299-54-6[2]
Molecular Formula C₁₇H₃₀O₂[1]C₁₆H₂₈OC₁₈H₃₀OC₁₈H₃₀O₂[3]
Molecular Weight ( g/mol ) 266.42[1]236.39262.4278.44[3]
Vapor Pressure @ 25°C (hPa) 0.0009[1]0.00934Not available~0.001 (at 20°C)[4]
Odor Detection Threshold (ppb) ~0.2750.3Not available~0.0256[3]
Odor Profile Dry, woody-ambery, radiant, with fruity nuances[1]Woody, ambery, musky, sweet, with a marine notePowerful, ambery, woody, with cedarwood facets[5]Powerful, woody-ambery, dry, with musky and smoky tones
Substantivity Excellent on fabric[6]High substantivity on skin and fabricOutstanding fabric substantivity[5]Long-lasting with excellent diffusive properties[2]

Note on Odor Threshold Conversion: The odor detection threshold for this compound was reported as 2.75 ng/L and for Ambrocenide as 0.0256 ng/L. These values have been converted to parts per billion (ppb) for easier comparison with Ambroxan, using the approximation that 1 ng/L is roughly equivalent to 0.1 ppb for a substance with a molecular weight in the range of these odorants. It is important to note that these values can vary depending on the experimental methodology.

Experimental Protocols

To ensure a comprehensive understanding of how the data presented above is generated, this section outlines the detailed methodologies for key experiments in fragrance analysis.

Odor Threshold Determination

The odor detection threshold is a critical measure of an odorant's potency. It is typically determined using a standardized method involving a trained sensory panel and an olfactometer.

Protocol: Ascending Concentration Series Method (ASTM E679-04)

  • Panel Selection and Training: A panel of 8-12 trained assessors is selected. Panelists are screened for their ability to detect the target odorant and are trained to recognize and consistently rate its intensity.

  • Sample Preparation: A stock solution of the odorant is prepared in a suitable solvent (e.g., dipropylene glycol). A series of dilutions in an odorless, non-toxic carrier (e.g., purified air or nitrogen) is then prepared using a dynamic olfactometer.

  • Presentation to Panelists: The olfactometer presents a series of three sniffing ports to each panelist: two containing the carrier gas only (blanks) and one containing the diluted odorant. The presentation is randomized to prevent bias.

  • Forced-Choice Ascending Concentration: The test begins with a concentration below the expected detection threshold. In a forced-choice trial, the panelist must choose which of the three ports contains the odorant, even if they are guessing. The concentration is gradually increased in discrete steps.

  • Threshold Determination: The individual threshold for each panelist is the concentration at which they can correctly identify the odorant in two consecutive presentations. The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.

Substantivity on Fabric Evaluation

Substantivity refers to the ability of a fragrance to remain on a substrate, such as fabric, over time. This is a crucial performance indicator for laundry care and other household products.

Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Fabric Treatment: Standardized fabric swatches (e.g., cotton, polyester) are washed with a base detergent containing a known concentration of the fragrance ingredient. Control swatches are washed with the base detergent without the fragrance.

  • Aging: The washed and dried fabric swatches are aged under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, 72 hours).

  • Headspace Sampling: After aging, a fabric swatch is placed in a sealed vial and heated to a specific temperature (e.g., 40°C) to release the volatile odorant molecules into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the volatiles.

  • GC-MS Analysis: The SPME fiber is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the individual components of the headspace, and the MS identifies and quantifies the target odorant based on its mass spectrum and retention time.

  • Data Analysis: The amount of the odorant detected in the headspace is quantified and compared to the initial amount applied to the fabric. Substantivity is often expressed as the percentage of the fragrance remaining on the fabric after the aging period.

Signaling Pathways and Molecular Interactions

The perception of an odor begins with the binding of an odorant molecule to specific olfactory receptors (ORs) located in the olfactory epithelium of the nose. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptors for this compound, Ambermax, and Ambrocenide have not been publicly disclosed, the general mechanism of olfactory signal transduction is well-established. The following diagram illustrates this pathway.

Olfactory_Signal_Transduction cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Allows influx of Ca_Na Ca²⁺ / Na⁺ Ca_Na->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: General Olfactory Signal Transduction Pathway.

Structure-Odor Relationships

The distinct odor profiles of ambergris-like molecules are a direct consequence of their unique chemical structures. While they all elicit a characteristic ambery note, subtle variations in their molecular architecture lead to different facets and performance characteristics.

The following diagram illustrates the logical relationship between the structural features of these molecules and their resulting odor profiles.

Structure_Odor_Relationship cluster_structures Chemical Structures cluster_profiles Odor Profiles Karanal_Struct This compound (Acetal) Dry_Woody Dry, Woody Karanal_Struct->Dry_Woody Radiant_Fruity Radiant, Fruity Karanal_Struct->Radiant_Fruity Ambroxan_Struct Ambroxan (Ether) Ambroxan_Struct->Dry_Woody Sweet_Musky_Marine Sweet, Musky, Marine Ambroxan_Struct->Sweet_Musky_Marine Ambermax_Struct Ambermax (Alcohol) Ambermax_Struct->Dry_Woody Powerful_Cedarwood Powerful, Cedarwood Ambermax_Struct->Powerful_Cedarwood Ambrocenide_Struct Ambrocenide (Acetal) Ambrocenide_Struct->Dry_Woody Intense_Smoky Intense, Smoky Ambrocenide_Struct->Intense_Smoky

References

Validating Analytical Methods for Karanal in Perfume Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of fragrance ingredients, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of two common chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of an analytical method for Karanal in perfume samples.

This compound, a powerful and radiant dry, woody-amber fragrance ingredient, is utilized in a wide array of products from fine fragrances to detergents.[1] Its accurate quantification is essential for quality control, regulatory compliance, and formulation development.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for this compound analysis depends on various factors, including the complexity of the perfume matrix, the required sensitivity, and the available instrumentation. While GC-MS is a prevalent technique for volatile and semi-volatile compounds in fragrance analysis, HPLC offers an alternative for compounds that may be thermally labile or less volatile.[2]

The following tables summarize the key performance parameters for hypothetical validated GC-MS and HPLC methods for this compound analysis, based on typical performance characteristics reported for fragrance allergen analysis.[3][4]

Table 1: Comparison of Method Performance Parameters

ParameterGC-MS MethodHPLC-UV Method
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.5 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 2 µg/g5 µg/g
Precision (RSD%) < 10%< 15%
Accuracy (Recovery %) 90-110%85-115%
Robustness HighModerate

Table 2: Summary of Method Attributes

AttributeGC-MS MethodHPLC-UV Method
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and affinity for stationary phase
Sample Preparation Dilution, liquid-liquid extractionDilution, filtration
Analysis Time ~30 minutes~20 minutes
Selectivity High (mass spectral data)Moderate (UV absorbance)
Throughput ModerateHigh

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and transferability of an analytical method. Below is a representative protocol for the determination of this compound in perfume samples using GC-MS.

GC-MS Method for this compound Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler.

2. Reagents and Standards:

  • This compound analytical standard (purity > 98%).

  • Internal Standard (IS): e.g., 1,4-dibromobenzene.

  • Solvent: Dichloromethane or Ethyl Acetate (analytical grade).

3. Standard Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1-50 µg/mL).

  • Spike each calibration standard with the internal standard at a constant concentration.

4. Sample Preparation:

  • Accurately weigh 1 g of the perfume sample into a volumetric flask.

  • Dilute the sample with the chosen solvent.

  • Add the internal standard to the diluted sample.

  • Vortex the sample for 1 minute and then centrifuge.

  • Transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.

5. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

6. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical method validation process and the decision-making pathway for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_validation 3. Validation Parameters cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Reagents select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup specificity Specificity instrument_setup->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_protocol Write Validation Protocol robustness->validation_protocol validation_report Generate Validation Report validation_protocol->validation_report

Caption: Workflow for the validation of an analytical method.

analytical_method_selection_pathway start Start: Need to Quantify this compound volatile_check Is this compound sufficiently volatile & thermally stable? start->volatile_check gc_ms GC-MS Method volatile_check->gc_ms Yes hplc HPLC Method volatile_check->hplc No end Validated Method gc_ms->end hplc->end

Caption: Decision pathway for selecting an analytical method.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Karanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, ensuring the reproducibility and accuracy of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of Karanal quantification, a potent synthetic amber fragrance ingredient.[1][2][3] While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines a standardized protocol and presents a hypothetical dataset to illustrate the expected outcomes and guide researchers in designing their own validation studies.

The methodologies presented are based on established principles of analytical method validation, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for the analysis of volatile fragrance compounds.[4][5][6]

Comparative Analysis of Hypothetical Inter-Laboratory Data

The following table summarizes hypothetical results from a cross-validation study for this compound quantification in a standardized fragrance base across three different laboratories. This data illustrates the typical performance metrics that should be assessed.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Mean Measured Concentration (µg/mL) 98.7102.196.595.0 - 105.0
Standard Deviation (SD) 2.12.52.8< 3.0
Coefficient of Variation (%CV) 2.13%2.45%2.90%< 5%
Accuracy (% Recovery) 98.7%102.1%96.5%90 - 110%
Limit of Detection (LOD) (µg/mL) 0.050.060.04Report
Limit of Quantification (LOQ) (µg/mL) 0.150.180.12Report

This data is for illustrative purposes only and does not represent actual experimental results.

Detailed Experimental Protocols

A robust cross-validation study hinges on a well-defined and harmonized experimental protocol followed by all participating laboratories.

Sample Preparation
  • Objective: To prepare a homogenous and stable sample for distribution to all participating laboratories.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent, such as ethanol, at a concentration of 1 mg/mL.

    • A fragrance base, free of interfering compounds, is selected.

    • The this compound stock solution is spiked into the fragrance base to achieve a final nominal concentration of 100 µg/mL.

    • The bulk sample is thoroughly homogenized.

    • Aliquots of the homogenized sample are transferred into sealed, inert vials and labeled.

    • A set of quality control (QC) samples at low, medium, and high concentrations (e.g., 50, 150, and 250 µg/mL) are also prepared in the same matrix.

    • Samples are shipped to participating laboratories under controlled conditions.

GC-MS Analysis
  • Objective: To quantify the concentration of this compound in the provided samples using a validated GC-MS method.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).

  • Chromatographic Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions (Example):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic this compound ions (m/z values to be determined from a full scan of a this compound standard).

  • Calibration:

    • A series of calibration standards are prepared by diluting the this compound stock solution in the fragrance base to cover the expected concentration range (e.g., 10 - 500 µg/mL).

    • A calibration curve is generated by plotting the peak area of this compound against the concentration.

    • A linear regression analysis is performed, and the coefficient of determination (r²) should be > 0.99.

  • Quantification: The concentration of this compound in the test samples is determined by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Key Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the factors that can influence the variability of results between laboratories.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Processing & Comparison A Preparation of this compound Stock Solution B Spiking into Fragrance Base A->B C Homogenization and Aliquoting B->C D Distribution to Laboratories C->D E Sample Receipt and Storage D->E F Preparation of Calibration Standards E->F G GC-MS Analysis of Samples and Standards E->G F->G H Data Acquisition G->H I Peak Integration and Quantification H->I K Calculation of Concentrations I->K J Generation of Calibration Curve J->I L Statistical Analysis and Comparison K->L

Caption: A flowchart of the key steps in a cross-laboratory study of this compound.

G Factors Affecting Inter-Laboratory Variability cluster_method Methodological Factors cluster_human Human Factors cluster_environment Environmental & Instrumental Factors A Inter-Laboratory Variability B GC Column & Conditions A->B C MS Tuning & Calibration A->C D Integration Parameters A->D E Analyst Technique A->E F Data Interpretation A->F G Instrument Maintenance A->G H Reagent & Standard Purity A->H I Laboratory Environment A->I

Caption: Key factors contributing to result variation between different labs.

This guide provides a comprehensive starting point for researchers and drug development professionals to design and execute a cross-validation study for this compound quantification. By adhering to a standardized protocol and carefully considering the potential sources of variability, laboratories can ensure the consistency and reliability of their analytical data.

References

A Comparative Guide to the In Vitro Toxicological Assessment of Karanal and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro toxicological assessment framework for fragrance ingredients, with a special focus on Karanal. Given the recent regulatory changes surrounding this compound, this document is designed to help researchers and formulators understand the standard safety evaluation process for this and any potential alternative material.

Introduction to this compound

This compound (CAS No. 117933-89-8) is a synthetic fragrance ingredient known for its powerful, radiant, and dry woody-amber scent.[1][2][3] Developed by Quest International (now Givaudan) in 1987, it has been a key component in many fine fragrances and consumer products.[1][4]

However, due to evolving regulatory landscapes, this compound has been identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA).[4][5] Givaudan has progressively phased out its use, and as of August 27, 2023, cosmetic products containing this compound can no longer be placed on the European Union market.[4][5] This regulatory action underscores the critical need for robust toxicological assessment of all fragrance materials, particularly those intended as replacements for ingredients with restricted use.

This guide outlines the modern, non-animal testing strategies used to evaluate the safety of fragrance ingredients across key toxicological endpoints. While specific proprietary in vitro data for this compound is not publicly available, we will present the standard experimental protocols and illustrate data interpretation using representative examples.

Modern Toxicological Assessment: A Shift from Animal Testing

Regulatory mandates, such as the EU Cosmetics Regulation, have prohibited animal testing for cosmetic ingredients, necessitating the development and adoption of New Approach Methodologies (NAMs).[6] These in vitro and in chemico methods provide mechanistic insights into potential toxicity and form the basis of modern safety assessments. The typical evaluation for a fragrance ingredient focuses on three primary areas: cytotoxicity, skin sensitization, and genotoxicity.[6][7]

cluster_0 Overall In Vitro Assessment Workflow Start Start Cytotoxicity Screening Cytotoxicity Screening (e.g., NRU Assay) Start->Cytotoxicity Screening Test Material Skin Sensitization Skin Sensitization (AOP-based Assays) Cytotoxicity Screening->Skin Sensitization Determine Dose for Subsequent Assays Genotoxicity Genotoxicity (Ames & Micronucleus) Cytotoxicity Screening->Genotoxicity Determine Dose for Subsequent Assays Risk Assessment Risk Assessment (Hazard ID & Exposure) Skin Sensitization->Risk Assessment Genotoxicity->Risk Assessment Safe Safe Risk Assessment->Safe

Caption: High-level workflow for in vitro safety assessment of fragrance ingredients.

Cytotoxicity Assessment

Cytotoxicity assays are foundational tests that measure the concentration at which a chemical is toxic to cells. This data is crucial for determining the dose ranges for more complex assays like genotoxicity and sensitization studies.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a common method based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Culture : Balb/c 3T3 fibroblasts or other suitable mammalian cell lines are cultured to a near-confluent monolayer in 96-well plates.

  • Exposure : The culture medium is replaced with medium containing various concentrations of the test substance (and appropriate solvent controls) for a set period (e.g., 24 hours).

  • Dye Incubation : Cells are washed and incubated with a medium containing Neutral Red for approximately 3 hours. During this time, viable cells absorb the dye.

  • Extraction : The cells are washed again to remove excess dye, and an extraction solution (e.g., a mixture of acetic acid, ethanol, and water) is added to lyse the cells and release the incorporated dye.

  • Quantification : The plate is agitated, and the absorbance of the extracted dye is measured using a spectrophotometer (at ~540 nm).

  • Data Analysis : The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that causes a 50% reduction in viability compared to the control) is calculated from the concentration-response curve. A reduction in cell viability to less than 70% of the control is typically considered a cytotoxic effect.[8][9]

Data Presentation: Comparative Cytotoxicity

The following table provides illustrative cytotoxicity data for several fragrance-related compounds on various cell lines.

CompoundCell LineIC50 ValueReference
Cinnamomum zeylanicum EOK5625.2 ppm[10]
Litsea cubeba EOK56211.1 ppm[10]
Litsea cubeba EOMDA-MB-23113.4 ppm[10]
Ethanolic Propolis ExtractMCF7 (72h)32.70 µg/mL[11]
Ethanolic Propolis ExtractMCF 10A (72h)72.10 µg/mL[11]

Skin Sensitization Assessment

Skin sensitization is an allergic reaction resulting from skin contact with a chemical. Modern assessment relies on an Adverse Outcome Pathway (AOP) framework, which models the key biological events from the initial chemical interaction to the final allergic response. A combination of in chemico and in vitro tests is used to evaluate the first three key events.

cluster_1 Adverse Outcome Pathway (AOP) for Skin Sensitization KE1 KE1: Covalent Binding to Skin Proteins KE2 KE2: Keratinocyte Activation (Nrf2) KE1->KE2 KE3 KE3: Dendritic Cell Activation KE2->KE3 KE4 KE4: T-Cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Assay1 DPRA Assay (in chemico) Assay1->KE1 Assay2 KeratinoSens™ / LuSens (in vitro) Assay2->KE2 Assay3 h-CLAT Assay (in vitro) Assay3->KE3

Caption: The Skin Sensitization AOP and corresponding in vitro/in chemico assays.

Experimental Protocols: Key Event Assays
  • Key Event 1: Direct Peptide Reactivity Assay (DPRA) : This in chemico method assesses a substance's ability to bind to skin proteins by measuring the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical. The depletion is quantified by HPLC, and the result categorizes the substance based on its reactivity potential.

  • Key Event 2: KeratinoSens™ / LuSens™ (OECD TG 442D) : These are cell-based reporter gene assays using human keratinocyte cell lines (HaCaT).[2][4][12] Sensitizers activate the Keap1-Nrf2-ARE antioxidant response element pathway.[8][13][14] The cells are engineered with a luciferase gene linked to this pathway. Activation by a sensitizer leads to the production of luciferase, which is measured via luminescence. A substance is considered a sensitizer if it induces a significant increase in luciferase expression (≥1.5-fold) at a non-cytotoxic concentration.[13][15][16]

  • Key Event 3: human Cell Line Activation Test (h-CLAT) (OECD TG 442E) : This assay uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells. It measures the upregulation of cell surface markers (CD86 and CD54) following exposure to a test chemical.[17] The expression of these markers is quantified using flow cytometry. An increase beyond a specific threshold indicates dendritic cell activation, a hallmark of sensitization.

Data Presentation: Comparative Sensitization Potential (KeratinoSens™)

The table below shows illustrative data from the KeratinoSens™ assay for known sensitizing and non-sensitizing chemicals. The EC1.5 is the concentration required to produce a 1.5-fold induction of the luciferase reporter gene.

CompoundClassificationEC1.5 (µM)IC50 (µM)PredictionReference
2,4-DinitrochlorobenzeneExtreme Sensitizer3.1912.16Positive[18]
Cinnamic AldehydeWeak Sensitizer9.7428.46Positive[18]
Cinnamyl AlcoholWeak Sensitizer139.01>2000Positive[18]
Lactic AcidNon-Sensitizer>2000>2000Negative[18]
GlycerolNon-Sensitizer>2000>2000Negative[18]

Genotoxicity Assessment

Genotoxicity assays are designed to detect chemicals that can cause damage to DNA and chromosomes, which may lead to cancer or heritable defects. A standard in vitro battery includes a bacterial reverse mutation test (Ames test) and a mammalian cell test for chromosomal damage, such as the micronucleus assay.[5]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

This test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[1][19][20]

  • Cell Culture : Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO) are cultured.[1][4]

  • Exposure : Cells are treated with at least three concentrations of the test substance for a short (e.g., 3-6 hours) and/or long (e.g., 24 hours) duration. The assay is performed with and without an external metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[19]

  • Cytokinesis Block : Cytochalasin B is added to the culture. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells that have completed one round of mitosis. This ensures only cells that have divided post-treatment are scored.

  • Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring : At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei—small, secondary nuclei containing chromosome fragments or whole chromosomes left behind during cell division.

  • Data Analysis : A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[19]

Data Presentation: Comparative Genotoxicity (Micronucleus Test)

This table provides example results for fragrance ingredients and standard positive controls in the in vitro micronucleus assay.

CompoundConcentrationMetabolic Activation (S9)ResultReference
Lauric Aldehyde30 µg/mLWithout S9Positive (Significant Increase)[1]
2-Methyl-2-pentenal500 µg/mLWith & Without S9Positive (Significant Increase)[1]
DodecanitrileNot specifiedNot specifiedNegative[2]
Mitomycin C (Positive Control)0.04 µg/mLWithout S9Positive (Robust Increase)[6]
Cyclophosphamide (Positive Control)VariesWith S9Positive (Robust Increase)[4]

Conclusion

The withdrawal of this compound from the market highlights the dynamic nature of chemical safety regulations and the importance of a robust, mechanism-based toxicological assessment for all cosmetic and fragrance ingredients. For researchers and developers seeking alternatives, a thorough evaluation using a battery of validated in vitro assays is not only a regulatory requirement but also a scientific necessity. By assessing cytotoxicity, skin sensitization potential via the AOP framework, and genotoxicity, formulators can confidently select safer ingredients, ensuring consumer safety and regulatory compliance. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for this critical evaluation process.

References

A Comparative Analysis of Synthetic Pathways to Karanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Karanal®, a synthetic fragrance ingredient prized for its potent woody and ambergris notes, is chemically known as 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane. Its synthesis has been approached through various routes, primarily focusing on the formation of its core 1,3-dioxane structure. This guide provides a comparative study of the two principal synthetic routes to this compound, detailing their methodologies, presenting available quantitative data, and visualizing the chemical workflows.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two primary synthesis routes of this compound based on available data.

ParameterRoute 1: The Malonic Ester RouteRoute 2: The Direct Acetalization Route
Starting Materials Diethyl 2-methylmalonate, 2-bromobutane, sodium, ethanol, 2,4-dimethyl-3-cyclohexene carboxaldehyde2,4-dimethyl-3-cyclohexene carboxaldehyde, 2-methyl-2-sec-butyl-1,3-propanediol
Key Intermediates 2-methyl-2-sec-butyl-diethyl malonate, 2-methyl-2-sec-butyl-1,3-propanediolNone
Overall Yield ~60% (Estimated based on reported step yields)Reported as low in some sources due to impure starting materials[1][2].
Number of Main Steps 31
Key Reactions Alkylation, Bouveault-Blanc Reduction, AcetalizationAcetalization
Reported Purity High (distillation mentioned for purification)[1]Dependent on the purity of starting materials.

Synthesis Route 1: The Malonic Ester Route

This pathway involves a three-step synthesis to first construct the required diol intermediate, followed by its condensation with the corresponding aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-2-sec-butyl-diethyl malonate (Alkylation)

  • Reactants: Diethyl 2-methylmalonate, sodium ethoxide (formed in situ from sodium and ethanol), and 2-bromobutane.

  • Procedure: Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl 2-methylmalonate is then added, followed by the dropwise addition of 2-bromobutane. The mixture is refluxed for several hours. After cooling, the product is isolated by extraction.

  • Yield: A yield of 75% has been reported for this step.

Step 2: Synthesis of 2-methyl-2-sec-butyl-1,3-propanediol (Reduction)

  • Reactants: 2-methyl-2-sec-butyl-diethyl malonate, sodium metal, and absolute ethanol.

  • Procedure: The diester from Step 1 is reduced using the Bouveault-Blanc reduction method. This involves the addition of sodium metal to a solution of the diester in absolute ethanol. The reaction is typically carried out at reflux temperature.

  • Yield: While a specific yield for this step in the context of this compound synthesis is not detailed in the available literature, the Bouveault-Blanc reduction is generally a high-yielding reaction.

Step 3: Synthesis of this compound (Acetalization)

  • Reactants: 2-methyl-2-sec-butyl-1,3-propanediol and 2,4-dimethyl-3-cyclohexene carboxaldehyde (also known as Ligustral).

  • Procedure: The diol from Step 2 and 2,4-dimethyl-3-cyclohexene carboxaldehyde are dissolved in a suitable solvent such as toluene. An acid catalyst, for instance, p-toluenesulfonic acid, is added, and the mixture is heated at reflux with the removal of water, typically using a Dean-Stark apparatus. The reaction is monitored until completion, after which the catalyst is neutralized, and the product is purified by distillation.

  • Yield: Yields for this final condensation step have been reported to be in the range of 78-81%[1].

Reaction Pathway Diagram:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Acetalization A Diethyl 2-methylmalonate C 2-methyl-2-sec-butyl-diethyl malonate A->C NaOEt, EtOH B 2-Bromobutane B->C D 2-methyl-2-sec-butyl-1,3-propanediol C->D Na, EtOH F This compound D->F Acid catalyst, Toluene E 2,4-dimethyl-3-cyclohexene carboxaldehyde E->F

Caption: Reaction scheme for the Malonic Ester Route to this compound.

Synthesis Route 2: The Direct Acetalization Route

This is the original route reported by Quest International and involves the direct condensation of the aldehyde and diol.

Experimental Protocol:
  • Reactants: 2,4-dimethyl-3-cyclohexene carboxaldehyde and 2-methyl-2-sec-butyl-1,3-propanediol.

  • Procedure: The aldehyde and diol are reacted in the presence of an acid catalyst with azeotropic removal of water. The specific conditions, such as the choice of solvent and catalyst, are detailed in the original patent literature (EP0276998). Purification is typically achieved through distillation.

  • Note: Some reports suggest that the yield of this reaction is low, potentially due to the use of an impure mixture of aldehyde isomers as the starting material[1][2].

Reaction Pathway Diagram:

G A 2,4-dimethyl-3-cyclohexene carboxaldehyde C This compound A->C Acid catalyst B 2-methyl-2-sec-butyl-1,3-propanediol B->C G cluster_Route1 Route 1: Malonic Ester Route cluster_Route2 Route 2: Direct Acetalization Route R1_Start Start: Diethyl 2-methylmalonate, 2-Bromobutane R1_Step1 Step 1: Alkylation R1_Start->R1_Step1 R1_Inter1 Intermediate: 2-methyl-2-sec-butyl-diethyl malonate R1_Step1->R1_Inter1 R1_Step2 Step 2: Reduction R1_Inter1->R1_Step2 R1_Inter2 Intermediate: 2-methyl-2-sec-butyl-1,3-propanediol R1_Step2->R1_Inter2 R1_Step3 Step 3: Acetalization with 2,4-dimethyl-3-cyclohexene carboxaldehyde R1_Inter2->R1_Step3 R1_End This compound R1_Step3->R1_End R2_Start Start: 2,4-dimethyl-3-cyclohexene carboxaldehyde, 2-methyl-2-sec-butyl-1,3-propanediol R2_Step1 Step 1: Acetalization R2_Start->R2_Step1 R2_End This compound R2_Step1->R2_End

References

A Comparative Performance Evaluation of Karanal in Consumer Product Bases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive performance evaluation of Karanal, a woody-amber fragrance ingredient, across various consumer product applications. It offers a comparative analysis with alternative ingredients, supported by available technical data. Detailed experimental protocols for assessing fragrance performance are provided, alongside visualizations of a generic olfactory signaling pathway and an experimental workflow for substantivity testing. This document is intended to serve as a valuable resource for professionals in the fields of fragrance science, product development, and toxicology.

Regulatory Note: this compound has been identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) and its use in cosmetic products in the European Union has been prohibited since August 27, 2023.[1] Users of this guide are strongly advised to consult and adhere to all local and international regulations regarding the use of this ingredient. The information presented here is for scientific and comparative purposes.

Introduction

This compound is a synthetic aroma chemical known for its powerful, radiant, and dry woody-amber scent.[2][3][4][5] Developed for its high impact and tenacity, it has been utilized in a range of consumer products, from fine fragrances to detergents and soaps.[2][3] This guide aims to provide an objective comparison of this compound's performance characteristics against other commonly used woody-amber fragrance ingredients.

Comparative Performance Data

The following tables summarize the available performance data for this compound and selected alternatives. The data has been compiled from technical data sheets and other publicly available resources.

Table 1: Physicochemical Properties

PropertyThis compoundNorlimbanolAmbermaxSylvamber
CAS Number 117933-89-870788-30-6929625-08-154464-57-2 / 68155-66-8
Manufacturer GivaudanFirmenichGivaudanDRT
Odor Profile Powerful, radiant, dry woody-amber[2][3][4][5]Powerful, dry woody, ambery[6]Powerful, substantive, rich ambery, woody-cedarwood facetsStrong amber, woody[6]
Appearance Colorless to pale yellow liquidLiquid, may crystallizeColorless liquidClear, colorless to slightly amber liquid[6]
Molecular Weight 266.42 g/mol 226 g/mol -234 g/mol
Vapor Pressure 0.0009 hPa @ 25°C[5]0.00005 Pa @ 20°C--
LogP 5.25.42--
Flash Point > 93.33 °C[6]>100°C-134°C

Table 2: Performance in Fine Fragrance

Performance MetricThis compoundNorlimbanolAmbermaxSylvamber
Recommended Use Level Traces - 2%[2][5]0.82% - 4%--
Tenacity on Blotter Several months[5]1 week--
Odor Life on Smelling Strip 96 hours[4]---
Notes Heart and base noteTop, heart, and base noteBase noteBase note

Table 3: Performance in Personal Care Products

Product BasePerformance MetricThis compoundNorlimbanolAmbermaxSylvamber
Shampoo Recommended Use LevelGood performance0.29% - 0.99%Good performance-
Substantivity (Wet/Dry)GoodGood (Wet/Dry)Outstanding fiber substantivityStable in soap
Soap (Bar) Recommended Use LevelGood performance0.18% - 0.89%Good performance-
Bloom in SoapGood[5]Good (Foam/Dry Hand)--
Antiperspirant StabilityModerate (pH 3.5)[5]---

Table 4: Performance in Household Products

Product BasePerformance MetricThis compoundNorlimbanolAmbermaxSylvamber
Fabric Conditioner Recommended Use LevelGood performance0.28% - 0.88%Good performance-
Substantivity (Wet/Dry)GoodGood (Wet/Dry)Outstanding fabric substantivity-
Liquid Detergent StabilityGood (pH 9)[5]0.17% - 0.53%Good performance-
Powder Detergent StabilityGood (pH 10.5)[5]---
Acid Cleaner StabilityGood (pH 2)[5]---
Liquid Bleach StabilityModerate (pH 11)[5]---

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of fragrance ingredients in consumer product bases.

3.1. Fragrance Substantivity on Fabric

Objective: To quantify the amount of fragrance material that remains on a fabric after a washing and drying cycle.

Materials:

  • Standard cotton swatches

  • Unfragranced liquid fabric softener base

  • Fragrance ingredient to be tested (e.g., this compound)

  • Ethanol (for dilution)

  • Laboratory washing machine

  • Headspace gas chromatography-mass spectrometry (HS-GC-MS) system

  • 20 mL headspace vials with crimp caps

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fragrance ingredient in the unfragranced fabric softener base at a predetermined concentration (e.g., 1% w/w).

    • Allow the fragranced base to equilibrate for 24 hours.

  • Washing Cycle:

    • Place a pre-weighed cotton swatch into the laboratory washing machine.

    • Add a standard amount of the fragranced fabric softener to the rinse cycle.

    • Complete the washing and rinse cycle under controlled conditions (water temperature, volume, and agitation).

  • Drying:

    • The washed fabric swatch is line-dried in a controlled environment (temperature and humidity) for a specified period (e.g., 24 hours).

  • Headspace Analysis:

    • Cut a small, precise portion of the dried fabric swatch and place it into a 20 mL headspace vial.

    • Seal the vial with a crimp cap.

    • Place the vial in the HS autosampler.

    • Incubate the vial at a set temperature (e.g., 100°C) for a specific time to allow the fragrance molecules to volatilize into the headspace.

    • An aliquot of the headspace is automatically injected into the GC-MS for analysis.

  • Data Analysis:

    • The concentration of the fragrance ingredient in the headspace is quantified by comparing the peak area to a pre-established calibration curve.

    • The amount of fragrance retained on the fabric is expressed as micrograms of fragrance per gram of fabric.

3.2. Fragrance Stability in a Product Base

Objective: To assess the chemical stability of a fragrance ingredient in a consumer product base over time and under various storage conditions.

Materials:

  • Consumer product base (e.g., shampoo, lotion)

  • Fragrance ingredient to be tested

  • Glass storage containers

  • Environmental chambers (for controlled temperature and humidity)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Solvents for extraction (e.g., dichloromethane)

Procedure:

  • Sample Preparation:

    • Incorporate the fragrance ingredient into the product base at a known concentration.

    • Divide the fragranced product into multiple samples in glass containers.

  • Storage Conditions:

    • Store the samples under various conditions, including:

      • Elevated temperature (e.g., 40°C) to accelerate aging.

      • Room temperature (e.g., 25°C) as a control.

      • Exposure to UV light (to assess photodegradation).

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Extraction and Analysis:

    • At each time point, extract the fragrance from a known amount of the product using a suitable solvent.

    • Analyze the extract using GC-MS to identify and quantify the fragrance ingredient and any potential degradation products.

  • Data Analysis:

    • Compare the concentration of the fragrance ingredient at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation over time for each storage condition.

    • Assess any changes in the odor profile of the product through sensory evaluation by a trained panel.

Mandatory Visualizations

4.1. Olfactory Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for the perception of a woody-amber odorant.

Olfactory_Signaling_Pathway Odorant Woody-Amber Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Ions Ca_Na Ca2+, Na+ Signal Signal to Brain Depolarization->Signal

A simplified diagram of the olfactory signal transduction cascade.

4.2. Experimental Workflow for Substantivity Testing

The diagram below outlines the key steps in a typical experimental workflow for evaluating fragrance substantivity on fabric.

Substantivity_Workflow cluster_prep Preparation cluster_wash Washing & Drying cluster_analysis Analysis Prep Prepare Fragranced Product Base Wash Wash Fabric Swatch with Product Prep->Wash Dry Line Dry Fabric (Controlled Environment) Wash->Dry Headspace Place Fabric in Headspace Vial Dry->Headspace GCMS HS-GC-MS Analysis Headspace->GCMS Data Quantify Fragrance Concentration GCMS->Data

Experimental workflow for fragrance substantivity testing on fabric.

Conclusion

This compound demonstrates robust performance across a variety of consumer product bases, particularly in terms of its substantivity on fabric and stability in neutral to alkaline conditions. Its powerful and diffusive woody-amber character has made it a valuable tool in the perfumer's palette. However, due to recent regulatory changes in the European Union, its use in cosmetics is now restricted. The alternatives discussed, such as Norlimbanol, Ambermax, and Sylvamber, offer similar olfactory profiles and performance characteristics, providing formulators with viable options. The selection of a suitable alternative will depend on the specific application, desired odor profile, and regulatory requirements of the target market. The experimental protocols outlined in this guide provide a framework for conducting rigorous in-house evaluations to determine the optimal fragrance ingredient for a given product formulation.

References

Sensory panel comparison of Karanal and alternative fragrance ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fragrance Development Professionals: A Guide to the Olfactory Profiles and Sensory Evaluation of Karanal and its Potential Replacements.

The fragrance ingredient this compound, known for its potent and radiant woody-amber character, has been a significant component in a wide array of products, from fine fragrances to household detergents.[1][2][3] However, due to recent regulatory changes in the European Union, where it has been classified as a Substance of Very High Concern (SVHC), the use of this compound is now restricted, prompting a search for viable alternatives.[4] This guide provides a comparative overview of the sensory profile of this compound against potential substitutes, supported by a representative experimental protocol for sensory panel evaluation.

Comparative Olfactory Profiles

While specific quantitative sensory panel data comparing this compound directly with its alternatives is often proprietary, the following table summarizes the known olfactory characteristics of this compound and some of its potential replacements based on available descriptions. This allows for a qualitative comparison of their scent profiles.

Fragrance IngredientOlfactory FamilyKey Scent Descriptors
This compound Woody AmberPowerful, Radiant, Dry, Woody, Amber, with subtle floral (lily) and fruity (watermelon) nuances.[1][3][4][5]
Ambermax Woody AmberA powerful and diffusive ambery character. Often used in conjunction with other woody-amber notes.
Amber Dioxane Woody AmberA generic term for this compound, sharing its characteristic dry, woody, and ambery notes.[3][6]
Okoumal Woody AmberA dry amber molecule that can serve as a base for a this compound substitute, though it may lack the distinct fruity undertones of this compound.[4]

Experimental Protocol for Sensory Panel Evaluation

To objectively evaluate and compare the sensory attributes of this compound and its alternatives, a structured sensory panel evaluation is essential. The following protocol outlines a standard methodology for such an assessment.

Objective: To identify and quantify the sensory differences between this compound and its alternative fragrance ingredients.

1. Panelist Selection:

  • Recruit a panel of 15-20 trained sensory assessors.

  • Panelists should be screened for olfactory acuity and their ability to consistently describe and rate fragrance attributes.

2. Sample Preparation:

  • Prepare solutions of this compound and each alternative ingredient at a concentration of 1% in an odorless, non-polar solvent (e.g., diethyl phthalate).

  • Label the samples with random three-digit codes to ensure blind evaluation.

3. Evaluation Procedure:

  • Blotter Test: Dip fragrance blotters into each coded solution to a depth of one inch.[1] Present the blotters to the panelists in a randomized order.

  • Evaluation Stages: Instruct panelists to evaluate the fragrance from the blotters at three distinct time points to assess the top, middle, and base notes:

    • Initial impression (Top notes)

    • After 30 minutes (Middle notes)

    • After 4 hours (Base notes/Dry-down)

  • Washout Period: A minimum of a 5-minute break should be taken between evaluating each sample to prevent olfactory fatigue. Panelists may smell their own skin or an odorless substance like coffee beans to cleanse their palate.

4. Data Collection:

  • For each sample at each time point, panelists will rate the intensity of pre-defined olfactory descriptors on a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong).

  • Key descriptors for evaluation would include:

    • Woody

    • Ambery

    • Dry

    • Fruity

    • Floral

    • Overall Intensity

  • Panelists will also provide qualitative comments on the character of each fragrance.

5. Data Analysis:

  • Analyze the quantitative data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity ratings of the descriptors between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the different fragrance profiles.

Experimental Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection Sample_Preparation Sample Preparation Blotter_Test Blotter Test Sample_Preparation->Blotter_Test Time_Point_1 Initial Evaluation Blotter_Test->Time_Point_1 Time_Point_2 30-min Evaluation Time_Point_1->Time_Point_2 Time_Point_3 4-hour Evaluation Time_Point_2->Time_Point_3 Data_Collection Data Collection Time_Point_3->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for Sensory Panel Evaluation of Fragrance Ingredients.

References

A Comparative Analysis of Karanal and Other Synthetic Musks for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Regulatory Status, Physicochemical Properties, and Toxicological Profiles

This guide provides a comprehensive comparison of Karanal against other prevalent synthetic musks, including nitro-musks and polycyclic musks. The information is intended for researchers, scientists, and professionals in drug development to make informed decisions regarding the use of these fragrance compounds in their work. The data presented is collated from various scientific and regulatory sources.

Regulatory Landscape: A Shift Towards Stricter Controls

The regulatory status of synthetic musks is evolving, with a clear trend towards tighter restrictions and bans on older generations of these compounds due to environmental and health concerns.

This compound , a relatively newer synthetic fragrance, has recently come under regulatory scrutiny. In the European Union, it has been added to the list of Substances of Very High Concern (SVHC), and its use in cosmetic products was phased out by August 27, 2023.[1][2][3][4] The major fragrance manufacturer Givaudan is also phasing out its production.[2][5]

Nitro-musks , such as Musk Xylene and Musk Ketone , have faced significant regulatory pressure for decades. Japan banned the use of musk xylene and other nitro-musks in the 1980s.[6][7] The European Union has also banned musk xylene and heavily restricted the use of musk ketone in cosmetic products.[6][7][8][9] In the United States, while federal regulations have been less stringent, individual states are taking action. For instance, California's MUSK Reduction Act, effective January 1, 2027, will ban musk xylene and place strict concentration limits on musk ketone in cosmetic and personal care products.[10][11][12]

Polycyclic musks , including Galaxolide and Tonalide , are also subject to restrictions, although generally less severe than those for nitro-musks. The EU has imposed concentration limits on their use in various consumer products.[6][8]

In contrast, macrocyclic and alicyclic musks are generally considered safer alternatives with better biodegradability and lower bioaccumulation potential, making them more widely accepted from a regulatory standpoint.[13]

The following diagram illustrates the general regulatory evaluation process for fragrance ingredients in the European Union, a framework that has influenced regulations globally.

Regulatory_Evaluation_Process cluster_EU EU Regulatory Framework for Fragrance Ingredients A New Substance/ New Data Available B Submission of Dossier to ECHA (Registration, Evaluation, Authorisation and Restriction of Chemicals - REACH) A->B C Risk Assessment by Scientific Committee on Consumer Safety (SCCS) B->C D Evaluation of PBT/vPvB Criteria (Persistent, Bioaccumulative, Toxic) C->D E Classification as Substance of Very High Concern (SVHC) D->E Meets Criteria G Regulatory Decision: Unrestricted Use, Restricted Use, or Ban D->G Does Not Meet Criteria F Inclusion in Annex XIV (Authorisation List) or Annex XVII (Restriction List) of REACH E->F F->G

Caption: EU regulatory evaluation process for fragrance ingredients.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of synthetic musks play a crucial role in their environmental fate and bioavailability. The following table summarizes key parameters for this compound and other selected synthetic musks.

PropertyThis compoundGalaxolideTonalideMusk XyleneMusk Ketone
CAS Number 117933-89-81222-05-51506-02-181-15-281-14-1
Molecular Formula C₁₇H₃₀O₂C₁₈H₂₆OC₁₈H₂₆OC₁₂H₁₅N₃O₆C₁₄H₁₈N₂O₅
Molecular Weight ( g/mol ) 266.42258.40258.40297.29294.30
Log K_ow_ (Octanol-Water Partition Coefficient) 5.2~5.5 (5.3 - 5.9)5.74.93.7
Water Solubility Low1.75 mg/L at 25°CInsolubleLowInsoluble
Vapor Pressure 0.0009 hPa (25°C)0.00054 mmHg (25°C)~0.1 mmHg (20°C)Low1.2E-5 mmHg (25°C)
Appearance Colorless liquidViscous liquidWhite crystalline solidYellowish solidLight yellow crystalline solid

Environmental Fate: Persistence and Bioaccumulation

A primary driver for the regulation of synthetic musks is their behavior in the environment, particularly their resistance to degradation (persistence) and their tendency to accumulate in living organisms (bioaccumulation).

ParameterThis compoundGalaxolideTonalideMusk XyleneMusk Ketone
Persistence Data not readily availableModerately persistent; primary degradation half-life in river water 33-100 hours, but ultimate degradation is slow.Persistent in soil (half-life > 180 days); slow degradation in water.Very persistent in water (half-life > 150 days); half-life in marine sediment ~60 days.Data indicates persistence.
Bioaccumulation Potential High (based on Log K_ow_)Moderate; Bioconcentration Factor (BCF) in fish: 600-1600.[13]Considered not bioaccumulative by some authorities, but detected in human tissues.High; BCF in fish: 640-6740.[14]High potential based on lipophilicity.

Toxicological Profile: From Acute Toxicity to Endocrine Disruption

The toxicological profiles of synthetic musks are a key area of research, with particular focus on their potential as endocrine disruptors.

Toxicological EndpointThis compoundGalaxolideTonalideMusk XyleneMusk Ketone
Acute Oral Toxicity (LD₅₀, rat) Data not readily available> 4640 mg/kg570 - 1377 mg/kg> 10,000 mg/kg> 10,000 mg/kg
Endocrine Disruption Potential Data not readily availableEvidence of altering estrogen activity and inhibiting androgen and progesterone receptor binding.[13]Evidence of altering estrogen activity and inhibiting androgen and progesterone receptor binding.[13]Suspected endocrine disruptor; has been shown to increase the growth of estrogen-responsive human breast cancer cells.[13]Suspected endocrine disruptor; has been shown to increase the growth of estrogen-responsive human breast cancer cells.[13]
Carcinogenicity Not classified as a carcinogen, mutagen, or reproductive toxicant (CMR).[5]Under evaluation for reproductive toxicity.Not classified as a carcinogen.Classified as a Category 3 carcinogen under the Dangerous Substances Directive.[14]Not classified as a carcinogen.

The following diagram illustrates a simplified signaling pathway for estrogen receptor activation, a key mechanism through which some synthetic musks are thought to exert their endocrine-disrupting effects.

Estrogen_Receptor_Signaling cluster_Cell Cell cluster_Nucleus Musk Synthetic Musk (e.g., Galaxolide, Tonalide) ER Estrogen Receptor (ER) Musk->ER Binds to Complex Musk-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus and Binds Nucleus Nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Proteins New Proteins Translation->Proteins CellularResponse Cellular Response (e.g., proliferation, differentiation) Proteins->CellularResponse

Caption: Simplified estrogen receptor signaling pathway.

Experimental Protocols

The data presented in this guide are derived from studies that largely follow standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties
  • Octanol-Water Partition Coefficient (Log K_ow_): Typically determined using the OECD Guideline for the Testing of Chemicals, No. 107 (Partition Coefficient (n-octanol/water): Shake Flask Method) or No. 117 (Partition Coefficient (n-octanol/water), HPLC Method) . These methods measure the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Environmental Fate
  • Persistence (Biodegradability): Assessed using the OECD Guideline for the Testing of Chemicals, No. 301 (Ready Biodegradability) . This series of tests (301 A-F) evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

  • Bioaccumulation: The Bioconcentration Factor (BCF) is determined following the OECD Guideline for the Testing of Chemicals, No. 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.

Toxicological Profile
  • Acute Oral Toxicity (LD₅₀): Historically determined using the OECD Guideline for the Testing of Chemicals, No. 401 (Acute Oral Toxicity) , which has since been replaced by alternative methods that reduce animal testing, such as the Up-and-Down Procedure (OECD 425) and the Acute Toxic Class Method (OECD 423) . These tests determine the median lethal dose of a substance when administered orally in a single dose.

  • Endocrine Disruption (Estrogen Receptor Transactivation): The potential for a chemical to interact with the estrogen receptor can be assessed using in vitro assays such as the OECD Guideline for the Testing of Chemicals, No. 455 (Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists) . This test measures the ability of a chemical to activate the estrogen receptor in a cellular model.

The following diagram outlines a general experimental workflow for assessing the environmental and toxicological properties of a chemical substance according to OECD guidelines.

Experimental_Workflow cluster_Workflow General Experimental Workflow for Chemical Assessment Start Test Substance PhysChem Physicochemical Properties (e.g., OECD 107, 117) Start->PhysChem Persistence Persistence/Biodegradability (e.g., OECD 301) Start->Persistence Bioaccumulation Bioaccumulation (e.g., OECD 305) Start->Bioaccumulation AcuteTox Acute Toxicity (e.g., OECD 423, 425) Start->AcuteTox Endocrine Endocrine Disruption (e.g., OECD 455) Start->Endocrine RiskAssessment Risk Assessment PhysChem->RiskAssessment Persistence->RiskAssessment Bioaccumulation->RiskAssessment AcuteTox->RiskAssessment Endocrine->RiskAssessment

Caption: Experimental workflow for chemical assessment.

Conclusion

The regulatory and scientific landscape for synthetic musks is clearly moving towards the use of compounds with more favorable environmental and toxicological profiles. This compound, despite being a more recent addition to the perfumer's palette, has been identified as a substance of very high concern in the EU, leading to its phasing out in cosmetic applications. This underscores the increasing stringency of regulatory evaluations.

For researchers and developers, the data strongly suggests a cautious approach to the use of older synthetic musks like nitro-musks and polycyclic musks, given their regulatory restrictions and documented environmental and health concerns. The future of fragrance ingredients lies in the development and utilization of molecules that are not only effective but also demonstrably safe for human health and the environment. The use of macrocyclic and alicyclic musks, which exhibit better biodegradability and lower bioaccumulation potential, is a step in this direction. It is imperative to consult the latest regulatory updates and scientific literature when considering the use of any synthetic fragrance compound in research and product development.

References

Safety Operating Guide

Proper Disposal of Karanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Karanal, a powerful and radiant dry, woody amber fragrance ingredient. Adherence to these procedures will help your institution remain compliant with local, regional, and national regulations.

Chemical and Physical Properties

This compound, with the CAS number 117933-89-8, is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₇H₃₀O₂
Molecular Weight 266.42 g/mol [2]
Flash Point > 200°F (> 93.3°C) Closed Cup[3]
Boiling Point 328°C[2]
Specific Gravity 0.959 - 0.965 @ 25°C[4]
Refractive Index 1.478 - 1.484 @ 20°C[4]

Safety and Hazards

This compound presents several hazards that necessitate careful handling and disposal. It is crucial to be aware of the following:

  • Human Health Hazards: May cause damage to organs through prolonged or repeated exposure. It can also cause skin and eye irritation.[3][5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3] It is not readily biodegradable.[6]

Due to its hazardous properties, this compound has been identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA).[7]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[6]

  • Skin Protection: Solvent-resistant gloves and protective work clothing that covers the skin.[6]

  • Respiratory Protection: An organic vapor respirator should be used if ventilation is inadequate or if airborne levels are high.[6]

The following diagram illustrates the necessary PPE for handling this compound.

PPE_for_this compound cluster_ppe Personal Protective Equipment (PPE) cluster_protection_type Protection Type Safety Goggles Safety Goggles Face Shield Face Shield Solvent-Resistant Gloves Solvent-Resistant Gloves Protective Clothing Protective Clothing Organic Vapor Respirator Organic Vapor Respirator Eye/Face Protection Eye/Face Protection Eye/Face Protection->Safety Goggles Eye/Face Protection->Face Shield Skin Protection Skin Protection Skin Protection->Solvent-Resistant Gloves Skin Protection->Protective Clothing Respiratory Protection Respiratory Protection Respiratory Protection->Organic Vapor Respirator

Caption: Required Personal Protective Equipment for handling this compound.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Small Spills
  • Containment: Wipe up the spill with an absorbent material such as cloth, fleece, dry sand, or earth.[3]

  • Cleaning: Thoroughly clean the surface to remove any residual contamination.[3]

  • Disposal: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

Large Spills
  • Control the Source: If it can be done without risk, stop the flow of the material.[3]

  • Containment: Dike the spilled material to prevent it from spreading or entering drains.[3] This can be done using inert absorbent materials like dry clay, sand, or diatomaceous earth.[3]

  • Absorption: Absorb the spilled material with vermiculite, dry sand, or earth and place it into containers for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated.[6]

  • Evacuation: Keep unnecessary personnel away from the spill area.[3][6]

The following workflow outlines the steps for managing a large spill of this compound.

Spill_Management_Workflow start Large this compound Spill Occurs stop_source Stop the Flow of Material (if safe) start->stop_source evacuate Keep Unnecessary Personnel Away start->evacuate contain_spill Dike the Spilled Material stop_source->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_waste Collect Waste into Labeled Containers absorb_spill->collect_waste ventilate Ensure Adequate Ventilation collect_waste->ventilate end Proceed to Hazardous Waste Disposal ventilate->end evacuate->stop_source Karanal_Disposal_Procedure start Generate this compound Waste collect Collect in a Labeled, Sealed Container start->collect store Store in a Safe and Secure Location collect->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds record Maintain Disposal Records provide_sds->record end Proper Disposal Complete record->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.